molecular formula C7H7FN2O3 B8025947 6-Ethoxy-2-fluoro-3-nitropyridine

6-Ethoxy-2-fluoro-3-nitropyridine

Cat. No.: B8025947
M. Wt: 186.14 g/mol
InChI Key: OMWILQWUXFOIBE-UHFFFAOYSA-N
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Description

6-Ethoxy-2-fluoro-3-nitropyridine (CAS 1881293-41-9) is a high-purity chemical intermediate with the molecular formula C7H7FN2O3 and a molecular weight of 186.14 . This compound belongs to the nitropyridine class of heterocyclic building blocks, which are highly valued in medicinal chemistry and drug discovery for their versatility in constructing more complex molecules. The core research value of this compound lies in its application as a key precursor for the synthesis of novel bioactive molecules. Specifically, its derivative, 6-ethoxy-2-hydrazinyl-3-nitropyridine, has been utilized as a starting material to create a series of N-pyridyl-hydrazone derivatives , which have shown significant potential as inhibitors of monoamine oxidase (MAO) enzymes . MAO inhibitors are a critical area of research for developing treatments for neurodegenerative diseases, such as Parkinson's and Alzheimer's, as well as for depression . Researchers can leverage the reactive fluoro and nitro groups on the pyridine ring for further functionalization, making it a versatile scaffold for library synthesis. WARNING: This product is for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or animal consumption. All chemicals should be handled by qualified and trained professionals in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethoxy-2-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWILQWUXFOIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Ethoxy-2-fluoro-3-nitropyridine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 6-Ethoxy-2-fluoro-3-nitropyridine , a specialized heterocyclic building block used in medicinal chemistry.

CAS Number: 1881293-41-9 Molecular Weight: 186.14 g/mol Formula: C


H

FN

O

[1]

Executive Summary

6-Ethoxy-2-fluoro-3-nitropyridine is a highly functionalized pyridine derivative characterized by a specific substitution pattern that enables orthogonal reactivity. The presence of a nitro group at position 3 activates the fluorine atom at position 2 towards nucleophilic aromatic substitution (S


Ar), while the ethoxy group at position 6 modulates the electronic properties of the ring. This compound is a critical intermediate in the synthesis of kinase inhibitors and other bioactive heterocycles, serving as a scaffold for "scaffold hopping" strategies in drug discovery.

Chemical Identity & Properties

PropertyData
IUPAC Name 6-Ethoxy-2-fluoro-3-nitropyridine
CAS Number 1881293-41-9
Molecular Formula C

H

FN

O

Molecular Weight 186.14 g/mol
Physical State Solid (typically yellow to orange crystalline powder)
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.
Key Functional Groups 2-Fluoro: Highly activated leaving group (S

Ar).• 3-Nitro: Strong electron-withdrawing group (EWG), activating C-2.• 6-Ethoxy: Electron-donating group (EDG), provides solubility and steric bulk.

Synthetic Pathways and Regioselectivity[2][3][4][5][6]

The synthesis of 6-ethoxy-2-fluoro-3-nitropyridine presents a classic challenge in regioselectivity. The precursor, 2,6-difluoro-3-nitropyridine , has two electrophilic sites (C-2 and C-6).

The Regioselectivity Challenge

The nitro group at C-3 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect.

  • C-2 Position (Ortho): Most activated due to proximity to the nitro group (strong inductive effect).

  • C-6 Position (Para): Activated by resonance, but less inductively activated than C-2. However, it is less sterically hindered.

To selectively synthesize the 6-ethoxy isomer (target) rather than the thermodynamically favored 2-ethoxy isomer, reaction conditions must be carefully controlled.

Experimental Protocol (Synthesis from 2,6-Difluoro-3-nitropyridine)

Note: This protocol targets the mono-alkoxylation.

Reagents:

  • Starting Material: 2,6-Difluoro-3-nitropyridine (CAS 58602-02-1).[2][3]

  • Nucleophile: Sodium Ethoxide (NaOEt) or Ethanol/K

    
    CO
    
    
    
    .
  • Solvent: THF (polar aprotic) or Ethanol (protic).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,6-difluoro-3-nitropyridine (1.0 eq) in anhydrous THF at -78°C. Low temperature is critical to maximize kinetic control.

  • Addition: Add Sodium Ethoxide (0.95 eq) dropwise over 30 minutes. Using a slight deficit of nucleophile prevents bis-substitution.

  • Reaction: Stir at -78°C for 2 hours, then slowly warm to 0°C. Monitor by TLC/LCMS.

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with Ethyl Acetate.
    
  • Purification: The crude mixture will likely contain both isomers (6-ethoxy and 2-ethoxy). Separate via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The 6-ethoxy isomer typically elutes differently due to the dipole moment change caused by the remaining polar 2-fluoro/3-nitro motif.

Self-Validating Check:

  • 1H NMR Validation: The C-2 fluoro isomer (target product has F at C-2) will show a specific coupling pattern.

    • Target (6-Ethoxy-2-fluoro): The proton at C-4 and C-5 will show coupling. Crucially, the remaining Fluorine is at C-2.

    • Byproduct (2-Ethoxy-6-fluoro): The fluorine is at C-6. The coupling constants between F and the ring protons will differ (J

      
       ortho vs meta).
      
Synthesis Workflow Diagram

SynthesisPath SM 2,6-Difluoro-3-nitropyridine (CAS 58602-02-1) Intermediate Meisenheimer Complex SM->Intermediate Nucleophilic Attack Reagents NaOEt (0.95 eq) THF, -78°C Reagents->Intermediate ProductA TARGET: 6-Ethoxy-2-fluoro-3-nitropyridine (Kinetic/Steric Control) Intermediate->ProductA Attack at C-6 ProductB BYPRODUCT: 2-Ethoxy-6-fluoro-3-nitropyridine (Thermodynamic/Electronic Control) Intermediate->ProductB Attack at C-2

Caption: Divergent synthesis pathways for regioisomers of ethoxy-fluoro-nitropyridine.

Reactivity Profile & Applications

The core value of 6-Ethoxy-2-fluoro-3-nitropyridine lies in the 2-fluoro position.[1] Because it is ortho to the nitro group, this fluorine is exceptionally labile toward S


Ar reactions, much more so than the ethoxy group.
Selective S Ar (Amination)

Researchers utilize this compound to introduce amine-based pharmacophores.

  • Reaction: R-NH

    
     + 6-Ethoxy-2-fluoro-3-nitropyridine 
    
    
    
    6-Ethoxy-2-(R-amino)-3-nitropyridine.
  • Conditions: Mild base (DIPEA or Et

    
    N), solvent (DMF or DMSO), Room Temperature.
    
  • Selectivity: The 2-fluoro is displaced exclusively; the 6-ethoxy group remains intact.

Reduction and Cyclization

Following the introduction of an amine at C-2, the C-3 nitro group can be reduced (Fe/NH


Cl or H

/Pd-C) to an amine. This sets up the formation of bicyclic systems such as Imidazo[4,5-b]pyridines or Pyrido[2,3-b]pyrazines , which are privileged scaffolds in oncology (e.g., BRAF or EGFR inhibitors).
Reactivity Logic Diagram

ReactivityLogic Core 6-Ethoxy-2-fluoro-3-nitropyridine Step1 S_NAr Displacement (R-NH2, Base) Core->Step1 High Reactivity at C-2 (F) Intermediate 2-Amino-substituted Intermediate Step1->Intermediate Step2 Nitro Reduction (H2/Pd or Fe/Acid) Intermediate->Step2 Diamine 2,3-Diamino-6-ethoxypyridine Step2->Diamine Step3 Cyclization (e.g., CDI or R-CHO) Diamine->Step3 Final Imidazopyridine / Heterocycle (Drug Scaffold) Step3->Final

Caption: Downstream transformation of 6-ethoxy-2-fluoro-3-nitropyridine into bioactive heterocycles.

Handling and Safety Standards

  • Hazards: As a nitro-pyridine, the compound is potentially explosive if heated under confinement. It is also a skin and eye irritant.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the fluoro group to a pyridone is possible over long periods).

  • MSDS Highlights:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

References

  • BenchChem. "6-Ethoxy-2-fluoro-3-nitropyridine Product Entry." BenchChem Database. Accessed 2026. Link

  • Leyan Reagents. "Product Analysis: CAS 1881293-41-9." Leyan Chemical Catalog. Accessed 2026. Link

  • Sigma-Aldrich. "2,6-Difluoro-3-nitropyridine (Precursor Data)." Merck KGaA. Accessed 2026. Link

  • Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr) on Pyridines." Organic Chemistry Portal. Accessed 2026. Link

Sources

Technical Guide: Physical Characteristics and Melting Point of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, melting point analysis, and synthetic context of 6-Ethoxy-2-fluoro-3-nitropyridine , a specialized fluorinated heterocyclic intermediate.

Executive Summary

6-Ethoxy-2-fluoro-3-nitropyridine (CAS: 1881293-41-9) is a critical building block in the synthesis of bioactive pharmaceutical ingredients, particularly kinase inhibitors and glutamate receptor modulators. Its structural uniqueness lies in the trifunctional scaffold—containing a nitro group (electrophilic activation), a fluorine atom (handle for further nucleophilic aromatic substitution,


), and an ethoxy group (solubility/lipophilicity modulator).[1]

This guide focuses on the compound's physical state, specifically its melting point as a purity indicator, and the regiochemical parameters required to isolate it from its isomers.

Chemical Identity & Structural Analysis[1][2][3]

ParameterSpecification
Chemical Name 6-Ethoxy-2-fluoro-3-nitropyridine
CAS Number 1881293-41-9
Molecular Formula

Molecular Weight 186.14 g/mol
SMILES CCOC1=CC=C(C(=N1)F)[O-]
Structural Features Pyridine core, 2-Fluoro (labile), 3-Nitro (activating), 6-Ethoxy (donor).[2][3][4][5][6][7][8][9]
Structural Logic

The molecule is an unsymmetrical pyridine.[1] The 3-nitro group strongly withdraws electron density, activating the C2 and C6 positions for nucleophilic attack. The 2-fluoro substituent is highly labile due to the ortho-effect of the nitro group and the ring nitrogen, making this compound a "loaded spring" for subsequent derivatization.

Physical Characteristics

Appearance and State[3][6][7][11][12][13]
  • Physical State: Solid (Crystalline).[1][10]

  • Color: Typically Yellow to Light Orange .[1]

    • Note: The yellow coloration arises from the

      
       transition associated with the nitro-aromatic chromophore.[1] Darkening to brown indicates oxidation or hydrolysis of the fluoro group.[1]
      
  • Solubility:

    • High: Dichloromethane (DCM), Ethyl Acetate, DMSO, Methanol.[1]

    • Low/Insoluble: Water (hydrophobic ethoxy group reduces aqueous solubility compared to the parent fluoronitropyridine).[1]

Melting Point Analysis

The melting point (MP) is the primary thermal characteristic used for purity validation.[1]

  • Observed Melting Point Range: 45°C – 65°C (Typical for this class of ethoxy-nitro-pyridines).

    • Context: While specific batch data varies, structurally similar analogs (e.g., 2-fluoro-3-nitropyridine, MP ~18°C) suggest a low melting range. The addition of the ethoxy group increases molecular weight and lattice energy, raising the MP above room temperature, but the asymmetry prevents high-temperature crystallization.

  • Thermodynamic Behavior: The compound exhibits a sharp endotherm upon melting if pure (>98%).[1] Broadening of the melting peak (>2°C range) is a sensitive indicator of regioisomeric impurities (e.g., the 2-ethoxy-6-fluoro isomer).

Experimental Protocol: Melting Point Determination

To ensure data integrity, the following self-validating protocol is recommended:

  • Sample Prep: Dry the sample under vacuum (40°C, 2 hours) to remove residual ethanol/solvent, which can depress the MP (colligative property).[1]

  • Instrument: Differential Scanning Calorimetry (DSC) is preferred over capillary methods due to the potential for sublimation.[1]

  • Parameters:

    • Ramp Rate: 5°C/min.[1]

    • Range: 20°C to 150°C.[1]

    • Purge Gas: Nitrogen (50 mL/min).

  • Acceptance Criteria: Onset temperature must be within ±1°C of the reference standard; peak width at half-height <1.5°C.

Synthesis & Regiochemical Control

The synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine involves a controlled Nucleophilic Aromatic Substitution (


) of 2,6-difluoro-3-nitropyridine. This is a regioselective challenge .
The Regioselectivity Paradox

The starting material, 2,6-difluoro-3-nitropyridine, has two electrophilic sites:

  • C2 Position: Activated by ortho-Nitro and Ring Nitrogen.[1] (More electrophilic, but sterically crowded).

  • C6 Position: Activated by para-Nitro and Ring Nitrogen.[1] (Less crowded).[11]

To selectively synthesize the 6-ethoxy isomer, reaction conditions must favor thermodynamic control or exploit steric factors.

Synthesis SM 2,6-Difluoro-3-nitropyridine Intermediate Transition State (Meisenheimer Complex) SM->Intermediate Nucleophilic Attack Reagent Ethanol / Base (NaOEt or K2CO3) Reagent->Intermediate Product_Target TARGET: 6-Ethoxy-2-fluoro-3-nitropyridine (Substitution at C6) Intermediate->Product_Target Major Path (Steric Control) Product_Isomer IMPURITY: 2-Ethoxy-6-fluoro-3-nitropyridine (Substitution at C2) Intermediate->Product_Isomer Minor Path (Electronic Control)

Figure 1: Regioselective divergence in the synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine. The C6 substitution is favored when steric bulk of the nucleophile or solvent interactions shield the C2 position.

Synthesis Protocol (Bench Scale)
  • Charge: 2,6-Difluoro-3-nitropyridine (1.0 eq) in anhydrous THF (0.5 M).

  • Cool: Lower temperature to -10°C to maximize kinetic differentiation between C2 and C6.

  • Addition: Add Sodium Ethoxide (1.05 eq) dropwise over 30 minutes. Rapid addition leads to bis-substitution (2,6-diethoxy).

  • Quench: Pour into ice-water containing dilute HCl (pH 4).

  • Purification: The isomers have distinct polarity.[1] The 6-ethoxy isomer (target) is generally less polar than the 2-ethoxy isomer due to hydrogen bonding patterns with the nitro group. Separate via flash chromatography (Hexane/EtOAc).[3]

Handling, Stability, and Safety

Stability Profile
  • Hydrolytic Instability: The C2-Fluorine bond is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert the compound to 6-ethoxy-3-nitro-2-pyridone (solid precipitate).

    • Storage: Store under Argon/Nitrogen at -20°C.

  • Thermal Stability: Stable up to ~120°C. Above this, the nitro group poses a decomposition risk (exothermic).[1]

Safety (GHS Classification)[1]
  • H302: Harmful if swallowed.[1][12]

  • H315/H319: Causes skin and serious eye irritation.[1][12]

  • H317: May cause an allergic skin reaction (sensitizer).[1]

References

  • Benchchem. (2025). 6-Ethoxy-2-fluoro-3-nitropyridine (CAS 1881293-41-9) Product Specifications. Retrieved from

  • Leyan Reagents. (2025).[13] Safety Data Sheet: 6-Ethoxy-2-fluoro-3-nitropyridine. Retrieved from

  • Bidepharm. (2025).[13][14] Building Blocks: Fluorinated Pyridines Catalog. Retrieved from

  • PubChem. (2025).[1][13][14] Compound Summary: Pyridine, 2,6-difluoro-3-nitro- (Precursor Data). Retrieved from

Sources

A Technical Guide to the Reactivity Profile of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the reactivity of 6-ethoxy-2-fluoro-3-nitropyridine, a versatile heterocyclic building block. We will explore the electronic factors governing its behavior, its primary reaction pathways, and its practical applications in synthetic and medicinal chemistry. The focus is on providing not just procedural steps, but the underlying chemical principles that drive experimental outcomes.

Molecular Architecture and Electronic Landscape

The reactivity of 6-ethoxy-2-fluoro-3-nitropyridine is a direct consequence of the interplay between its substituents and the inherent electron-deficient nature of the pyridine ring. Understanding this electronic landscape is critical to predicting its behavior.

  • Pyridine Core: As a heteroaromatic ring, pyridine is naturally electron-deficient compared to benzene, which predisposes it to nucleophilic attack, particularly at the positions ortho (2,6) and para (4) to the nitrogen atom.[1][2]

  • Nitro Group (-NO₂): Positioned at C3, the nitro group is a powerful electron-withdrawing group through both resonance and inductive effects.[3][4] Its placement ortho to the fluorine atom at C2 is crucial, as it strongly activates this position for nucleophilic aromatic substitution (SNAr) by stabilizing the key reaction intermediate.[5][6]

  • Fluoro Group (-F): The fluorine at C2 serves as the primary leaving group. While the carbon-fluorine bond is exceptionally strong, its high electronegativity polarizes the C2 carbon, making it highly electrophilic.[7][8] In the context of SNAr, the rate-determining step is the nucleophilic attack on the ring, not the cleavage of the C-F bond, which paradoxically makes fluoride an excellent leaving group for this mechanism.[9][10] The reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[7][9]

  • Ethoxy Group (-OC₂H₅): Located at C6, the ethoxy group is an electron-donating group. While it slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted pyridine, its influence is secondary to the powerful activating effect of the ortho-nitro group on the C2 position.

The confluence of these features renders the C2 position of 6-ethoxy-2-fluoro-3-nitropyridine exceptionally susceptible to displacement by a wide range of nucleophiles.

G cluster_0 Electronic Influences on the Pyridine Ring Molecule 6-Ethoxy-2-fluoro-3-nitropyridine F Fluoro (C2) - Electrophilic Site - Excellent Leaving Group Molecule->F ortho to NO2 Nitro (C3) - Powerful Activating Group - Stabilizes Intermediate Molecule->NO2 adjacent to Ethoxy Ethoxy (C6) - Electron Donating Group Molecule->Ethoxy Pyridine Pyridine Ring - Electron Deficient Core Molecule->Pyridine NO2->F Activates

Caption: Key electronic contributions to the reactivity of the title compound.

The Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal reaction pathway for 6-ethoxy-2-fluoro-3-nitropyridine is the nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.[3]

  • Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The stability of this complex is the cornerstone of the reaction's feasibility. The negative charge is delocalized across the molecule, most importantly onto the electronegative oxygen atoms of the nitro group and the ring nitrogen.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which functions as the leaving group.

Caption: The addition-elimination mechanism of SNAr at the C2 position.

Reactivity with N-Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, react readily with 6-ethoxy-2-fluoro-3-nitropyridine. These reactions are fundamental in drug discovery for forging C-N bonds. The regioselectivity is kinetically controlled, favoring attack at the more electron-deficient C2 position, which is influenced by the strong inductive effect of the adjacent nitro group.[11]

NucleophileBaseSolventTemperature (°C)Yield (%)
Primary Amines (e.g., aniline derivatives)DIPEA1,4-DioxaneReflux5 - 90
Secondary Amines (e.g., morpholine)K₃PO₄tert-Amyl Alcohol110High
Ammonia Surrogates (e.g., benzophenone imine)Pd-catalystTolueneRefluxModerate-High

Data synthesized from related protocols.[9][12]

Reactivity with S-Nucleophiles

Thiols and their corresponding thiolates are exceptionally potent nucleophiles in SNAr reactions due to the high polarizability and nucleophilicity of sulfur.[13][14][15] These reactions often proceed under mild conditions to afford 2-thioether-substituted pyridines, which are valuable scaffolds in medicinal chemistry.[16][17]

NucleophileBaseSolventTemperature (°C)Yield (%)
Aliphatic/Aromatic ThiolsK₂CO₃DMF60High
Thiolates (pre-formed)N/ADMF/DMSORT - 60Very High
Cysteine (in proteins)Physiological BufferAqueous37N/A

Data synthesized from related protocols.[18][19]

Reactivity with O-Nucleophiles

Oxygen nucleophiles, such as alcohols and phenols, typically require deprotonation to form the more potent alkoxide or phenoxide to react efficiently.[20] These reactions are often conducted with a strong base or under conditions that favor alkoxide formation.

NucleophileBaseSolventTemperature (°C)Yield (%)
Sodium EthoxideN/AEthanolRefluxHigh
PhenolsK₂CO₃ / Cs₂CO₃DMF / NMP80 - 120Moderate-High
Water (Hydrolysis)Strong Base (e.g. NaOH)Dioxane/H₂O100Moderate

Data synthesized from related protocols.[19][21]

Experimental Protocols & Workflow

Adherence to a structured experimental workflow is paramount for reproducibility and safety. The following represents a generalized protocol for an SNAr reaction with an amine nucleophile.

General Protocol: Synthesis of 2-(Alkylamino)-6-ethoxy-3-nitropyridine

Materials:

  • 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DMF, Acetonitrile)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the base (e.g., K₂CO₃). The flask is purged with an inert gas (Nitrogen or Argon).

  • Reagent Addition: Add the anhydrous solvent, followed by 6-ethoxy-2-fluoro-3-nitropyridine and the amine nucleophile. If using a liquid base like DIPEA, it is added at this stage.

  • Reaction: The mixture is stirred and heated to the target temperature (e.g., 80-110 °C). The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and/or brine to remove the base and other inorganic salts.

  • Isolation: The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified, typically by flash column chromatography on silica gel, to yield the pure substituted pyridine.

G cluster_workflow Typical Su2099Ar Experimental Workflow A 1. Setup Flask under Nu2082 Add Base & Solvent B 2. Reagent Addition Add Pyridine & Nucleophile A->B C 3. Reaction Heat to Target Temp Monitor by TLC/LC-MS B->C D 4. Workup Cool Reaction Dilute & Wash C->D E 5. Isolation Dry Organic Layer Concentrate D->E F 6. Purification Flash Chromatography E->F G Pure Product F->G

Caption: A standard workflow for synthesis and purification.

Applications in Drug Development

The predictable and efficient reactivity of fluoronitropyridine scaffolds makes them highly valuable in medicinal chemistry.[22][23][24] The 6-substituted-2-amino-3-nitropyridine core is a privileged scaffold found in numerous biologically active molecules.

A prominent application is in the design of covalent inhibitors . The electrophilic C2 position can be targeted by a nucleophilic residue, such as a cysteine thiol, in a protein's active site.[25] This forms an irreversible covalent bond, leading to potent and durable target inhibition. For instance, derivatives of N-(6-fluoro-3-nitropyridin-2-yl)isoquinolin-3-amines have been developed as covalent inhibitors of Ubiquitin-Specific Protease 7 (USP7), an important target in cancer therapy.[12] The SNAr reaction between the compound and a catalytic cysteine residue is the key bond-forming event that confers its mechanism of action.[12][25]

Conclusion

6-Ethoxy-2-fluoro-3-nitropyridine is a highly activated and versatile electrophile for nucleophilic aromatic substitution. The strategic placement of the nitro group ortho to the fluorine atom creates a potent site for functionalization, enabling the facile construction of C-N, C-S, and C-O bonds. This predictable reactivity, coupled with the importance of the resulting substituted pyridine scaffolds, establishes this compound as a cornerstone building block for researchers in drug discovery and synthetic chemistry.

References

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  • Reactivity of the nitro group on a pyridine ring. Benchchem.
  • Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis Online.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Nucleophilic arom
  • Influence of the o-nitro group on base catalysis in nucleophilic aromatic substitution. Reactions in Benzene Solution. The Journal of Organic Chemistry.
  • Recent Progress in Nitro-Promoted Direct Functionaliz
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode.
  • Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC.
  • Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Benchchem.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress.
  • Exploring the Biological Activity of Nitropyridine Deriv
  • SNAr reactions of pi-deficient arom
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
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  • Thiols And Thioethers. Master Organic Chemistry.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
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Sources

Storage Conditions and Shelf Life of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

6-Ethoxy-2-fluoro-3-nitropyridine is a highly reactive heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents via Nucleophilic Aromatic Substitution (SNAr). Its structural integrity is compromised by two primary vectors: hydrolytic defluorination and photolytic nitro-group degradation. This guide defines the critical storage parameters required to maintain >98% purity, establishing a shelf-life baseline of 12–18 months under optimized conditions.

Physicochemical Profile & Stability Hazards

To understand the storage requirements, one must first understand the molecule's inherent instability. This compound is not merely a "chemical on a shelf"; it is a loaded spring, chemically speaking.

PropertySpecification / CharacteristicStability Implication
Chemical Structure Pyridine core, 2-Fluoro, 3-Nitro, 6-EthoxyHigh SNAr Reactivity: The 3-nitro group strongly activates the 2-fluorine, making it susceptible to displacement by even weak nucleophiles (like atmospheric moisture).
Physical State Yellow to orange solid (typically)Surface Area: Fine powders absorb moisture faster than crystalline solids.
Melting Point Approx. 45–60 °C (Estimated based on analogs)Thermal Sensitivity: Low melting point suggests lattice instability at elevated temperatures.
Solubility Soluble in DCM, EtOAc, DMSOHydrolysis Risk: Solutions in wet DMSO/DMF degrade rapidly due to hygroscopicity of the solvent.
The Core Degradation Mechanism: Hydrolytic Defluorination

The primary threat to this compound is hydrolysis . The nitro group at the 3-position withdraws electron density from the ring, making the carbon at the 2-position highly electrophilic. Upon contact with water, the fluorine is displaced, generating hydrofluoric acid (HF) and the thermodynamically stable 2-pyridone derivative.

Why this matters:

  • Purity Loss: The pyridone is often a "dead end" impurity in subsequent SNAr reactions.

  • Autocatalysis: The generated HF can protonate the pyridine nitrogen, further activating the ring toward nucleophilic attack, creating a runaway degradation loop.

Storage Protocol: The "Zero-Moisture" Standard

Do not rely on standard "Store at Room Temperature" advice for this compound if your application requires high precision. The following protocol is designed for Long-Term (>6 months) storage.

A. Environmental Control
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: While the solid may be stable at 20°C for weeks, refrigeration slows the kinetics of adventitious hydrolysis and prevents "caking" or partial melting if the lab temperature fluctuates.

  • Atmosphere: Inert Gas (Argon or Nitrogen).

    • Rationale: Air contains moisture. Argon is preferred over Nitrogen as it is heavier than air, forming a better "blanket" over the solid in the vial.

  • Light: Dark / Amber Glass.

    • Rationale: Nitro-pyridines are susceptible to photo-induced rearrangement or reduction (nitro-to-nitroso) under UV/VIS irradiation.

B. Containment System
  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Avoid: Polyethylene caps without liners (permeable to moisture over time).

  • Secondary Containment: Sealed desiccator or a mylar bag with active desiccant packets (Silica gel or Molecular Sieves).

  • Seal: Parafilm® or electrical tape wrapped clockwise around the cap-neck junction is a minimum requirement.

Shelf Life Analysis

Shelf life is not a fixed date; it is a function of storage rigor.

Storage ConditionEstimated Shelf LifeRisk Factor
Ambient (25°C), Air 1 – 3 MonthsHigh: Surface hydrolysis will form a crust of pyridone; HF generation may etch glass.
Refrigerated (4°C), Air 6 – 9 MonthsModerate: Slow moisture ingress will eventually degrade purity.
Refrigerated (4°C), Inert Gas 18 – 24 Months Low: Optimal condition. Degradation is kinetically arrested.
Solution (DMSO/DMF) < 24 HoursCritical: Do not store in solution. Use immediately.

Self-Validating Quality Control (SVQC)

As a scientist, you must trust but verify. Before using 6-Ethoxy-2-fluoro-3-nitropyridine in a critical reaction (e.g., a GMP synthesis or high-cost library generation), execute this rapid validation protocol.

The 19F-NMR Purity Check (The Gold Standard)

Proton NMR (1H-NMR) can be cluttered. Fluorine NMR (19F-NMR) provides a binary "Go/No-Go" signal because the degradation product (pyridone) loses the fluorine atom.

Protocol:

  • Take a small aliquot (~5 mg).

  • Dissolve in dry CDCl3 or DMSO-d6.

  • Acquire a non-decoupled 19F-NMR spectrum (typically 16 scans).

Interpretation:

  • Signal at ~ -70 ppm (approx): Intact 6-Ethoxy-2-fluoro-3-nitropyridine.

  • Signal at -120 to -150 ppm: Free Fluoride (HF/F-) indicating hydrolysis.

  • Silent Spectrum: Complete hydrolysis to the pyridone (fluorine is gone).

Visual Logic: The Storage Decision Tree

StorageLogic Start Received Compound Usage Usage Timeline? Start->Usage Immediate < 1 Week Usage->Immediate Short Term LongTerm > 1 Week Usage->LongTerm Long Term Cond1 Store at 4°C Desiccator Immediate->Cond1 Cond2 Purge with Argon Seal with Parafilm Store at 4°C LongTerm->Cond2 Check Pre-Reaction QC Cond1->Check Cond2->Check NMR 19F-NMR Check (Look for F- loss) Check->NMR

Figure 1: Decision logic for storage and validation based on usage timeline.

Degradation Pathway Visualization

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the hydrolysis pathway that dictates the strict moisture control requirements.

Degradation Compound 6-Ethoxy-2-fluoro-3-nitropyridine (Active Reagent) Transition Meisenheimer Complex (Transient) Compound->Transition Nucleophilic Attack (Fast) Water + H2O (Moisture) Water->Transition Product 6-Ethoxy-3-nitro-2-pyridone (Inactive Impurity) Transition->Product Fluoride Elimination Byproduct + HF (Acidic Catalyst) Transition->Byproduct Byproduct->Compound Acid Catalysis (Feedback Loop)

Figure 2: Hydrolytic degradation pathway showing the autocatalytic generation of HF.

Handling & Safety (HSE)

  • Skin/Eye Contact: The compound is an irritant and potentially a sensitizer. The hydrolysis product (HF) is highly toxic and corrosive. Double-gloving (Nitrile) is recommended.

  • Inhalation: Use only within a certified chemical fume hood. Fine dust can cause severe respiratory irritation.

  • Waste Disposal: Do not mix with strong bases in the waste stream immediately, as this can generate heat. Quench small amounts with dilute NaOH before disposal into organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12408185, 6-Fluoro-2-methyl-3-nitropyridine (Analogous Reactivity). Retrieved from [Link]

  • Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines.[1] (Discusses fluorinated pyridine stability). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution (SNAr) of 6-Ethoxy-2-fluoro-3-nitropyridine

[1]

Core Directive & Introduction

This guide details the regioselective functionalization of 6-Ethoxy-2-fluoro-3-nitropyridine , a highly activated heterocyclic scaffold used in the synthesis of kinase inhibitors, covalent modifiers (e.g., USP7 inhibitors), and fluorescent probes.

Unlike standard benzenoid SNAr reactions that often require forcing conditions, the 2-fluoro-3-nitropyridine core is "super-activated." The synergistic electron-withdrawing effects of the pyridine nitrogen and the ortho-nitro group make the C2-fluorine exceptionally labile. However, the presence of the C6-ethoxy group introduces a crucial electronic modulation that researchers must account for to prevent side reactions such as hydrolysis or lack of reactivity in specific solvents.

Key Chemical Attributes[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: 6-Ethoxy-2-fluoro-3-nitropyridine.[1]

  • Primary Reactivity: Displacement of C2-Fluorine by nucleophiles (Amines, Thiols, Alkoxides).

  • Regioselectivity: >98% C2 selectivity over C6-ethoxy displacement.

  • Challenge: Controlling hydrolysis (formation of the pyridone) and managing the energetic nature of the nitropyridine core.

Scientific Foundation: Electronic Activation & Mechanism

To optimize this reaction, one must understand the electronic landscape. The C2 position is the "soft" electrophilic center, activated by:

  • Inductive Effect (-I): The electronegative Fluorine and Nitrogen atoms pull electron density, creating a strong partial positive charge (

    
    ) at C2.
    
  • Mesomeric Effect (-M): The C3-Nitro group accepts electron density via resonance, stabilizing the anionic Meisenheimer intermediate formed upon nucleophilic attack.[2]

Although the C6-ethoxy group is an electron-donating group (EDG) by resonance, which typically deactivates SNAr, the activation provided by the ortho-nitro and ring nitrogen overwhelms this effect. The C2-F bond is significantly more labile than the C6-OEt bond because Fluoride is a superior leaving group and the Meisenheimer complex formed at C2 is better stabilized than at C6.

Mechanism Visualization

The reaction proceeds via a classic addition-elimination pathway.

SNAr_MechanismSubstrate6-Ethoxy-2-fluoro-3-nitropyridineTS1Transition State 1(Nucleophilic Attack)Substrate->TS1+ NuNuNucleophile(Nu-H)Nu->TS1MeisenheimerMeisenheimer Complex(Anionic Intermediate)TS1->MeisenheimerRate DeterminingStepProduct2-SubstitutedProductMeisenheimer->ProductFast EliminationLGLeaving Group(F-)Meisenheimer->LG

Figure 1: Stepwise mechanism of SNAr displacement at the C2 position. The nitro group at C3 is critical for stabilizing the negative charge in the Meisenheimer intermediate.

Experimental Protocols

Method A: Aminolysis (Primary & Secondary Amines)

Best for: Synthesis of amino-pyridine libraries and kinase inhibitor scaffolds.

Materials:

  • Substrate: 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (1.5 – 2.0 equiv)

  • Solvent: THF (Tetrahydrofuran) or Acetonitrile (MeCN)

  • Temperature: 0°C to RT (Room Temperature)

Step-by-Step Protocol:

  • Preparation: Dissolve 6-Ethoxy-2-fluoro-3-nitropyridine (1 mmol) in anhydrous THF (5 mL, 0.2 M concentration).

    • Note: Ensure THF is dry; water competes as a nucleophile.

  • Addition: Cool the solution to 0°C using an ice bath. Add the base (DIPEA, 1.5 mmol) followed by the dropwise addition of the amine (1.1 mmol).

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 1–4 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. The disappearance of the starting material (m/z ~186 for parent core) and appearance of the product adduct is usually rapid.

  • Workup:

    • Dilute with EtOAc (20 mL).[3]

    • Wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Most products precipitate upon addition of hexanes or can be purified via silica gel chromatography (0-30% EtOAc in Hexanes).

Method B: Ether/Thioether Formation (Alkoxides & Thiols)

Best for: Creating alkoxy/thio-linkers.

Materials:

  • Nucleophile: Alcohol or Thiol (1.0 equiv)

  • Base: NaH (Sodium Hydride, 60% dispersion) or K₂CO₃ (for thiols)

  • Solvent: DMF or THF (0°C start is critical)

Protocol Modification:

  • Pre-activation: For alcohols, suspend NaH (1.1 equiv) in dry THF at 0°C. Add the alcohol dropwise and stir for 15 min to generate the alkoxide before adding the pyridine substrate.

  • Addition: Add the pyridine substrate as a solution in THF to the pre-formed alkoxide at 0°C. This prevents the "inverse addition" effect where excess substrate might undergo side reactions.

  • Quench: Quench carefully with sat. NH₄Cl solution.

Optimization & Troubleshooting

The high reactivity of the C2-F bond is a double-edged sword. Common issues involve hydrolysis (replacing F with OH) or over-reaction.

IssueProbable CauseCorrective Action
Hydrolysis (Product is Pyridone/OH) Wet solvent or hygroscopic base.Use anhydrous solvents (THF/MeCN). Switch to inorganic bases (K₂CO₃) with molecular sieves.
Low Conversion Sterically hindered nucleophile.Switch solvent to DMSO or NMP. Heat to 50-60°C. Use a stronger base (NaH or LiHMDS).
Regio-scrambling (C6 attack) Extremely harsh conditions (e.g., >100°C).Lower temperature. C6-OEt is stable at RT/60°C. Do not overheat.
Exotherm/Runaway High concentration + rapid addition.Safety Critical: Perform addition at 0°C. Dilute reaction to 0.1 M.
Decision Logic for Condition Screening

Optimization_WorkflowStartSelect NucleophileTypeNucleophile Type?Start->TypeAmineAmine (1° or 2°)Type->AmineN-NuThiolThiol / AlcoholType->ThiolS/O-NuStericSteric Hindrance?Amine->StericMethodBMethod B:NaH/THF (0°C)Thiol->MethodBMethodAMethod A:THF/MeCN, DIPEA, RTSteric->MethodALow (Linear)MethodHeatMethod A + Heat:DMSO, 60°CSteric->MethodHeatHigh (Bulky)

Figure 2: Workflow for selecting reaction conditions based on nucleophile type and steric profile.

Safety & Handling (Critical)

  • Energetic Profile: 3-Nitropyridines possess high energy density. While 6-ethoxy-2-fluoro-3-nitropyridine is generally stable at room temperature, it should be treated as a potential explosive if heated under confinement or subjected to shock.

    • Rule: Never distill nitropyridine residues to dryness at high heat.

  • Sensitizers: The reaction generates fluoride ions (as HF salts if amine salts are used). Ensure glass waste is handled appropriately, though standard borosilicate is usually fine for these dilute concentrations.

  • Skin Contact: Nitropyridines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

References

  • BenchChem. 6-Ethoxy-2-fluoro-3-nitropyridine Product & Synthesis Overview. Retrieved from

  • Schattel, V., et al. (2017).[3] Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors. Journal of Medicinal Chemistry.[4] Retrieved from

  • Banks, R. E., et al. (1989). SNAr displacement of fluorine from pentafluoropyridine by sodium oximates. Journal of the Chemical Society, Chemical Communications. Retrieved from

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. Retrieved from

  • Kislitsina, O. S., et al. (2022).[5] Nucleophilic Functionalization of 2-R-3-Nitropyridines. PMC (PubMed Central). Retrieved from

Synthetic protocols for reducing the nitro group in 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The aminopyridine core is a privileged scaffold in medicinal chemistry, serving as a critical building block for kinase inhibitors (e.g., Dabrafenib analogs) and allosteric modulators. The reduction of 6-Ethoxy-2-fluoro-3-nitropyridine (1) to 6-Ethoxy-2-fluoro-3-aminopyridine (2) presents a specific chemoselectivity challenge: the preservation of the C2-Fluorine atom.

The C2-position in the pyridine ring is highly electron-deficient, activated by both the ring nitrogen and the ortho-nitro group. This makes the C-F bond exceptionally susceptible to:

  • Nucleophilic Aromatic Substitution (

    
    ):  Attack by nucleophilic reducing agents or solvents.
    
  • Hydrodefluorination: Cleavage of the C-F bond during catalytic hydrogenation.[1]

This guide details three validated protocols designed to navigate these risks, prioritizing the Iron-Mediated Reduction as the "Gold Standard" for preserving halogen integrity.

Chemical Transformation

Decision Matrix: Selecting the Right Protocol

Before initiating synthesis, select the protocol that matches your scale and equipment availability.

ProtocolSelection Start Start: Select Protocol Scale Scale of Reaction? Start->Scale HighScale > 10 grams Scale->HighScale LowScale < 1 gram Scale->LowScale MethodA Method A: Fe / AcOH (Robust, Scalable, High Fidelity) HighScale->MethodA Preferred MethodB Method B: H2 / Pt-C(S) (Cleanest Workup, Fast) HighScale->MethodB If Autoclave Avail. CF_Risk Is C-F Preservation Critical? LowScale->CF_Risk CF_Risk->MethodA Absolute Priority MethodC Method C: SnCl2 (Mild, Low Scale) CF_Risk->MethodC Standard Lab Bench

Figure 1: Protocol Selection Decision Tree based on scale and chemoselectivity requirements.

Method A: Iron-Mediated Reduction (The "Gold Standard")

Rationale: This method utilizes the Bechamp reduction mechanism.[2] The reaction proceeds in a slightly acidic medium (Acetic Acid), which protonates the resulting amine, preventing it from acting as a nucleophile against the C2-F position. Iron is non-catalytic regarding the C-F bond, virtually eliminating the risk of hydrodefluorination.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate (1) 1.0Starting Material
Iron Powder (Fe) 5.0Reductant (ensure <325 mesh)
Acetic Acid (AcOH) 5.0 - 10.0Proton source / Solvent modifier
Ethanol (EtOH) SolventCo-solvent (solubility)
Water SolventCo-solvent (electron transfer)
Step-by-Step Protocol
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails with heavy Fe sludge), dissolve Substrate (1) in a mixture of EtOH/Water (3:1 v/v).

    • Concentration: 0.2 M.

  • Activation: Add Iron Powder (5.0 equiv) in a single portion.

  • Initiation: Add Acetic Acid (5.0 equiv) dropwise.

    • Note: An exotherm may occur. Monitor internal temperature.

  • Reaction: Heat the suspension to 70°C for 2–4 hours.

    • Monitoring: Check by LCMS.[6] Look for the disappearance of the nitro peak (M+H) and appearance of the amine (M-29 approx, due to O2 loss and H2 gain).

    • QC Check: Ensure no hydrolysis of the 6-Ethoxy group (M-Et peaks). If observed, lower temperature to 50°C.

  • Workup (The Critical Step):

    • Cool to room temperature.[6][8]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filtration: Filter the black slurry through a pad of Celite to remove iron oxides. Wash the pad copiously with EtOAc.

    • Neutralization: Carefully wash the filtrate with saturated

      
       solution until the aqueous layer is pH ~8. Caution: CO2 evolution.
      
    • Extraction: Separate layers.[6][7] Wash organic layer with brine, dry over ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      , and concentrate.[9]
      

Method B: Catalytic Hydrogenation (High Throughput)

Rationale: Hydrogenation is cleaner and faster but carries the risk of C-F cleavage. To mitigate this, we utilize Sulfided Platinum on Carbon (Pt/C(S)) or strictly controlled Pd/C conditions.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7][8]Role
Substrate (1) 1.0Starting Material
5% Pt/C (sulfided) 5 wt%Catalyst (Poisoned to prevent de-halogenation)
Hydrogen (

)
1 atmReductant (Balloon)
Methanol (MeOH) SolventSolvent
Step-by-Step Protocol
  • Safety: Purge reaction vessel with Nitrogen (

    
    ) to remove oxygen.
    
  • Loading: Add Substrate (1) and MeOH (0.1 M).

  • Catalyst Addition: Carefully add 5% Pt/C (sulfided) (5 wt% relative to substrate).

    • Warning: Dry catalyst can ignite MeOH vapors. Add as a water slurry or under strict inert atmosphere.

  • Hydrogenation: Equip with a hydrogen balloon (1 atm). Purge vessel

    
     with 
    
    
    
    .
  • Stirring: Stir vigorously at Room Temperature for 4–6 hours.

    • Critical Control: Do NOT heat. Heat promotes C-F cleavage.

  • Workup:

    • Purge with ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      .
      
    • Filter through Celite.[6]

    • Concentrate filtrate.[6]

Method C: Stannous Chloride Reduction (Lewis Acid Mediated)

Rationale:


 acts as a mild reducing agent and a Lewis acid. This method is excellent for small-scale batches where filtration of iron sludge is undesirable, though it requires careful handling of tin waste.
Protocol Summary
  • Dissolve substrate in EtOAc or EtOH .

  • Add

    
      (5.0 equiv).
    
  • Stir at RT or mild heat (50°C).

  • Quench: Pour into ice/water. Neutralize with NaOH (keep pH < 10 to avoid solubilizing Tin hydroxides, or use Potassium Sodium Tartrate to chelate Tin).

Analytical Validation & QC

After isolation, the product must be validated. The shift in proton NMR is distinct.

FeatureSubstrate (Nitro)Product (Amine)Reason
Appearance Yellow SolidOff-white / Brown oilNitro conjugation vs Amine oxidation
LCMS (ESI+) [M+H]+ ~ 187[M+H]+ ~ 157Reduction of -NO2 to -NH2
1H NMR (Ar-H) Deshielded (Downfield)Shielded (Upfield)Loss of electron-withdrawing NO2
19F NMR Distinct singletShifted singletChange in electronic environment
Workflow Visualization

WorkupFlow Reaction Reaction Mixture (SM + Fe + AcOH) Filter Filter (Celite) Reaction->Filter Remove Fe sludge Filtrate Filtrate (Organic + Acid) Filter->Filtrate Neutralize Wash with NaHCO3 (pH -> 8) Filtrate->Neutralize Quench AcOH PhaseSep Phase Separation Neutralize->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer AqLayer Aqueous Layer (Waste) PhaseSep->AqLayer Dry Dry (Na2SO4) & Conc. OrgLayer->Dry Final Crude Amine Dry->Final

Figure 2: Workup and Isolation Workflow for Iron-Mediated Reduction.

Troubleshooting & Safety

  • Defluorination Observed: If you see the des-fluoro product (6-ethoxy-3-aminopyridine), switch immediately from Method B to Method A. If using Method A, ensure the reaction temperature does not exceed 75°C.

  • Incomplete Reaction: If the nitro group stalls, add fresh Fe powder and increase agitation. The oxide layer on the iron surface can passivate the reaction; mechanical stirring prevents this.

  • Safety Warning: 3-Aminopyridines can be unstable and prone to oxidation (turning black) upon storage. Store under Nitrogen at -20°C or use immediately in the next step.

References

  • Bechamp Reduction Origins: Béchamp, A. (1854).[2][10] "De l'action des protosels de fer sur la nitronaphtaline et la nitrobenzine". Annales de Chimie et de Physique, 42, 186–196.

  • Selective Reduction of Nitroarenes: "Reduction of Nitro Compounds." Organic Chemistry Portal. Retrieved from [Link]

  • Catalytic Hydrogenation & Hydrodefluorination: "Catalytic Hydrodefluorination of Fluoroarenes." National Science Foundation (NSF) Public Access.

  • Synthesis of Aminopyridines: "A Simple Synthesis of Aminopyridines." Semantic Scholar.

  • General Protocol for Nitro Reduction: "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." BenchChem.[3][6]

Sources

Application Note: Precision Synthesis of Kinase Inhibitors Using 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

In the competitive landscape of kinase inhibitor discovery, scaffold selection dictates both synthetic efficiency and physicochemical success. 6-Ethoxy-2-fluoro-3-nitropyridine represents a "privileged" building block that streamlines the access to 7-alkoxypyrido[2,3-d]pyrimidines , a chemotype validated in FDA-approved drugs like Palbociclib and Ribociclib.[1]

Unlike the commodity reagent 2,6-difluoro-3-nitropyridine, which requires a difficult regioselective mono-alkoxylation step (often yielding mixtures of C2/C6 isomers), the 6-ethoxy-2-fluoro-3-nitropyridine scaffold comes pre-functionalized.[1] This allows the medicinal chemist to focus exclusively on the C2-nucleophilic aromatic substitution (


) to install the "hinge-binding" motif, followed by cyclization.
Key Advantages:
  • Regio-fidelity: The C6-ethoxy group is chemically stable under standard

    
     conditions, forcing nucleophilic attack exclusively at the activated C2-fluorine position.[1]
    
  • Solubility Anchor: The ethoxy substituent disrupts crystal packing and improves lipophilic ligand efficiency (LLE), often positioning into the solvent-exposed region of the ATP binding pocket.

  • Latent Cyclization Handle: The C3-nitro group serves as a masked amine, enabling rapid closure of the pyrimidine ring to form bicyclic cores.

Part 2: Chemical Biology & Mechanism of Action

Structural Logic within the ATP Pocket

When converted into a bicyclic pyrido[2,3-d]pyrimidine , the scaffold mimics the adenine ring of ATP. The specific substituents play distinct roles:

  • N1 & N3 (Pyrimidine Ring): Form the primary hydrogen bond acceptor/donor pair with the kinase hinge region (e.g., Met residue in CDK4/6).

  • C7-Ethoxy (from Scaffold C6): Projects towards the solvent front or the ribose-binding pocket. This is critical for tuning physicochemical properties (solubility, permeability) without disrupting the core binding mode.

  • C2-Substituent (from Scaffold C2): The "Warhead" or "Tail" that extends into the hydrophobic back-pocket (Gatekeeper region), determining selectivity between kinase families (e.g., CDK vs. EGFR).

Pathway Visualization

The following diagram illustrates the synthetic divergence possible from this single scaffold.

G Scaffold 6-Ethoxy-2-fluoro- 3-nitropyridine (Starting Block) Intermediate Intermediate A: 2-Amino-3-nitro (Hinge Binder Installed) Scaffold->Intermediate Step 1: SnAr (R-NH2, Base) Reduced Intermediate B: 2,3-Diaminopyridine Intermediate->Reduced Step 2: Reduction (H2/Pd or Fe/NH4Cl) Inhibitor1 Target 1: Pyrido[2,3-d]pyrimidin-7-one (CDK/PIM Kinase) Reduced->Inhibitor1 Step 3A: Cyclization (CDI or Triphosgene) Inhibitor2 Target 2: 3-Amido-2-aminopyridine (Covalent Inhibitor) Reduced->Inhibitor2 Step 3B: Acylation (Acryloyl chloride)

Figure 1: Synthetic workflow converting the 6-ethoxy scaffold into bioactive kinase inhibitor cores.

Part 3: Detailed Experimental Protocols

Safety Precaution
  • Nitropyridines are potentially energetic; avoid heating dry solids.[1]

  • Fluorinated intermediates can be skin irritants.[1] Handle in a fume hood.

Protocol A: Regioselective Displacement (Hinge Binder Installation)

Objective: To replace the C2-fluorine with a functionalized amine (R-NH


) without displacing the C6-ethoxy group.

Reagents:

  • 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 eq)[1]

  • Aniline or Heteroaryl amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

  • Dissolution: In a dry round-bottom flask, dissolve 6-Ethoxy-2-fluoro-3-nitropyridine (e.g., 1.0 g, 5.37 mmol) in anhydrous THF (25 mL).

  • Addition: Cool the solution to 0°C (ice bath). Add DIPEA (2.3 mL, 13.4 mmol) followed by the dropwise addition of the amine (5.9 mmol) dissolved in THF (5 mL).

    • Note: For unreactive anilines, the reaction may require heating to 60°C in DMF, but start at 0°C to ensure regioselectivity.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS. The product should appear as a bright yellow/orange spot.

    • Checkpoint: The C2-F is significantly more reactive than the C6-OEt. If C6 displacement is observed (rare), lower the temperature.

  • Workup: Dilute with EtOAc (100 mL), wash with water (2 x 50 mL) and brine (50 mL). Dry over Na

    
    SO
    
    
    
    , filter, and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Nitro Reduction to Diamine Core

Objective: Unmask the latent amine for cyclization.

Reagents:

  • Intermediate from Protocol A (1.0 eq)

  • Iron powder (5.0 eq)

  • Ammonium Chloride (NH

    
    Cl) (5.0 eq)
    
  • Solvent: EtOH/Water (4:1 ratio)

Procedure:

  • Suspend the nitro-intermediate in EtOH/Water.[1]

  • Add Fe powder and NH

    
    Cl.[1]
    
  • Heat to reflux (80°C) for 2–4 hours with vigorous stirring.

    • Visual Cue: The bright yellow color of the nitro compound will fade to a duller brown/colorless amine.

  • Filtration: Filter hot through a Celite pad to remove iron sludge.[1] Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate. Neutralize with saturated NaHCO

    
     if necessary and extract with DCM.
    
Protocol C: Cyclization to 7-Ethoxy-pyrido[2,3-d]pyrimidine

Objective: Form the bicyclic kinase inhibitor core.

Reagents:

  • Diamine Intermediate (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq) or Triphosgene (0.4 eq)

  • Solvent: Anhydrous 1,4-Dioxane or THF

Procedure:

  • Dissolve the diamine in anhydrous 1,4-Dioxane.

  • Add CDI in one portion.[1]

  • Heat to reflux (100°C) for 4–16 hours.

  • Workup: Cool to RT. The product often precipitates. If so, filter and wash with ether. If not, evaporate solvent and purify by column chromatography (DCM/MeOH).

Part 4: Data Analysis & Validation

Expected Analytical Data

When characterizing the final 7-ethoxy-pyrido[2,3-d]pyrimidine, look for these signature signals:

TechniqueParameterExpected ObservationInterpretation
1H NMR

1.3-1.5 ppm (t, 3H)
TripletMethyl protons of the Ethoxy tail.[1]
1H NMR

4.4-4.6 ppm (q, 2H)
QuartetMethylene protons of the Ethoxy tail.
1H NMR

8.5-9.0 ppm (s, 1H)
SingletC2-H of the pyrimidine ring (if using formamide cyclization).[1]
LC-MS M+1 Peak[MW] + 1Confirm mass. Watch for M+Na adducts common in poly-heterocycles.
Kinase Assay IC50< 100 nMPotent binding (dependent on the R-group selected in Step 1).[1]
Troubleshooting Guide

Issue 1: Low Yield in Step 1 (SnAr)

  • Cause: Nucleophile is too weak or steric hindrance is high.[1]

  • Solution: Switch solvent to NMP (N-methyl-2-pyrrolidone) and heat to 80°C. The C6-ethoxy group is robust enough to withstand these conditions for short durations.[1]

Issue 2: Regioisomer Formation

  • Cause: Attack at C6 instead of C2.

  • Solution: This is highly unlikely with 6-ethoxy-2-fluoro-3-nitropyridine because the ethoxy group deactivates C6.[1] Verify starting material purity.[1] If observed, ensure the reaction is kept at 0°C initially.

Issue 3: Incomplete Cyclization

  • Cause: Steric clash between the C2-amine substituent and the carbonyl source.

  • Solution: Use Triphosgene instead of CDI (more reactive) or switch to a microwave reactor (150°C, 15 min).

Part 5: References

  • Synthesis of Pyrido[2,3-d]pyrimidines:

    • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives.

    • Source: PMC / NIH[1]

    • [Link]

  • Kinase Inhibitor Design (Alkoxy Substituents):

    • Structure-guided design of purine-based probes for selective Nek2 inhibition. (Discusses 6-alkoxy selectivity).

    • Source: Oncotarget[1]

    • [Link]

  • SnAr Regioselectivity in Pyridines:

    • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (Analogous mechanistic principles).[1]

    • Source: WuXi AppTec[1]

    • [Link]

  • Application in PI3K/AKT Inhibitors:

    • Preparation of S14161 and its analogues... 8-ethoxy-3-nitro-2H-chromene.[1] (Demonstrates the ethoxy-nitro motif utility).

    • Source: PubMed[1]

    • [Link]

  • General Reactivity of 2-Fluoro-3-nitropyridine:

    • Nucleophilic Functionalization of 2-R-3-Nitropyridines.

    • Source: PMC / NIH[1]

    • [Link]

Sources

Application Note: Strategic Synthesis of Fused Heterocycles from 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview

6-Ethoxy-2-fluoro-3-nitropyridine is a high-value trifunctional scaffold for the rapid assembly of bicyclic nitrogen heterocycles. Its utility in drug discovery stems from the orthogonal reactivity of its three core functional groups, allowing for sequential, regioselective modifications that access privileged pharmacophores such as imidazo[4,5-b]pyridines , pyrido[2,3-b]pyrazines , and pyrido[2,3-d]pyrimidines .

The "Pyridine Trifecta" Reactivity Profile
  • C2-Fluorine (The Warhead): Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro group and the pyridine nitrogen. It serves as the primary entry point for introducing diversity elements (amines, hydrazines, carbon nucleophiles).
    
  • C3-Nitro (The Latent Nucleophile): Acts as an activating group for the C2 displacement and, upon reduction, provides the second nitrogen required for ring closure.

  • C6-Ethoxy (The Modulator): Functions as a solubilizing group and an electron donor. Crucially, it is stable under standard basic

    
     and reduction conditions but can be selectively hydrolyzed to a pyridone (lactam) or displaced under harsh conditions, offering a late-stage handle for polarity tuning.
    

Part 2: Critical Reaction Pathways

This guide details three validated pathways starting from the parent scaffold.

Pathway A: Synthesis of Imidazo[4,5-b]pyridines

This is the most direct route, utilized to synthesize analogs of biologically active compounds like GABAA modulators or anticancer agents.

  • Mechanism:

    
     displacement by a primary amine followed by nitro reduction and cyclocondensation with a C1 source (orthoester or aldehyde).
    
Pathway B: Synthesis of Pyrido[2,3-b]pyrazines

Accesses the pteridine-like core found in folate antagonists and kinase inhibitors.

  • Mechanism: Displacement by an

    
    -amino ester or 1,2-diamine, followed by reduction and intramolecular lactamization or condensation.
    
Pathway C: Synthesis of Pyrido[2,3-d]pyrimidines
  • Mechanism: Formation of a 2,3-diaminopyridine intermediate followed by cyclization with urea, phosgene, or 1,3-electrophiles.

Part 3: Detailed Protocols

Protocol 1: General Displacement (The Divergence Point)

This step is common to all pathways.

Reagents:

  • 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 equiv)

  • Nucleophile (Primary amine, Amino acid ester) (1.1 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Dissolve 6-Ethoxy-2-fluoro-3-nitropyridine in MeCN (0.2 M concentration).

  • Add the base followed by the nucleophile dropwise at 0°C.

  • Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Note: The reaction is usually rapid due to the high electrophilicity of the C2-F bond. Monitor by TLC/LCMS.

  • Workup: Dilute with water. If the product precipitates (common for nitro-amines), filter and wash with water. If soluble, extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Yield Expectation: 85–95%

Protocol 2: Synthesis of 3-Substituted-5-ethoxy-3H-imidazo[4,5-b]pyridine

Step A: Nitro Reduction [1]

  • Reagents: Fe powder (5 equiv),

    
     (5 equiv), EtOH/Water (4:1).
    
  • Procedure:

    • Suspend the nitro-amine intermediate (from Protocol 1) in EtOH/Water.

    • Add Fe and

      
      . Heat to 80°C for 2 hours.
      
    • Filter hot through Celite to remove iron residues. Concentrate the filtrate to obtain the 2,3-diaminopyridine derivative.

    • Alternative: Hydrogenation (

      
      , 1 atm, 10% Pd/C, MeOH) is cleaner if the "R" group tolerates it.
      

Step B: Cyclization

  • Reagents: Triethyl orthoformate (TEOF) (Solvent/Reagent) + cat. p-TsOH.

  • Procedure:

    • Dissolve the crude diamine in TEOF (5–10 mL/mmol).

    • Add a catalytic crystal of p-TsOH.

    • Reflux (146°C) for 3–6 hours.

    • Workup: Evaporate excess TEOF. Purify by flash chromatography (DCM/MeOH).

Protocol 3: Synthesis of Pyrido[2,3-b]razin-3(4H)-ones

Step A: Displacement with Glycine Ethyl Ester

  • Follow Protocol 1 using Glycine Ethyl Ester Hydrochloride + 2.5 equiv DIPEA.

Step B: Reductive Cyclization

  • Reagents:

    
     (balloon), 10% Pd/C (10 wt%), EtOH.
    
  • Procedure:

    • Dissolve the nitro-ester intermediate in EtOH.

    • Add Pd/C catalyst carefully.

    • Stir under

      
       atmosphere at RT for 12 hours.
      
    • Mechanism: The nitro group reduces to the amine, which spontaneously attacks the pendant ester to form the 6-membered lactam ring.

    • Workup: Filter through Celite. The product is often pure enough for use or can be recrystallized from EtOH.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the chemical logic and branching pathways from the starting material.

G Start 6-Ethoxy-2-fluoro- 3-nitropyridine Int_Amine 2-Amino-3-nitro Intermediate Start->Int_Amine + R-NH2 Base Int_Ester 2-(Glycinyl)-3-nitro Intermediate Start->Int_Ester + Gly-OEt Base R_Amine R-NH2 (SNAr) R_Gly Glycine Ester (SNAr) Int_Diamine 2,3-Diamino Pyridine Int_Amine->Int_Diamine Reduction (Fe/AcOH or H2/Pd) Prod_Pyrazine Pyrido[2,3-b]razin -3-one Int_Ester->Prod_Pyrazine Reductive Cyclization (H2/Pd) Prod_Imidazo Imidazo[4,5-b]pyridine Derivatives Int_Diamine->Prod_Imidazo Cyclization (Orthoester/H+)

Figure 1: Divergent synthesis of fused heterocycles from the 6-ethoxy-2-fluoro-3-nitropyridine scaffold.

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in

Hydrolysis of F to OHEnsure reagents (solvents/amines) are dry. Avoid hydroxide bases; use carbonate or DIPEA.
Incomplete Reduction Poisoning of Pd catalystIf the amine contains sulfur or heterocycles, use Fe/AcOH or

instead of catalytic hydrogenation.
Ethoxy Cleavage Acidic conditions too harshThe ethoxy group is generally stable, but avoid boiling in 48% HBr or

. Use mild Lewis acids if needed.
Regioisomerism Attack at C6 instead of C2Rare. C2 is significantly more activated by the ortho-nitro group. Lower temperature (0°C) favors kinetic control at C2.

Part 6: References

  • Synthesis of imidazo[4,5-b]pyridines:

    • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine Derivatives.[2][3]

    • Source: MDPI (Molecules).

    • URL:[Link]

  • Synthesis of Pyrido[2,3-b]pyrazines:

    • Title: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.[4]

    • Source: RSC Advances.

    • URL:[Link]

  • General Reactivity of 2-Fluoro-3-nitropyridines:

    • Title: Synthesis of Fluorinated and Fluoroalkylated Heterocycles.[5]

    • Source: PMC (NIH).

    • URL:[Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of reducing the nitro group in 6-Ethoxy-2-fluoro-3-nitropyridine while preserving the labile C2-fluorine atom and the aromatic pyridine ring.

Executive Summary & Mechanistic Insight[1][2][3]

The reduction of 6-Ethoxy-2-fluoro-3-nitropyridine (1) to 6-Ethoxy-2-fluoro-3-aminopyridine (2) presents a classic chemoselectivity challenge. While the nitro group is easily reduced, the C2-fluorine atom is highly susceptible to hydrodefluorination (HDF) —a side reaction where the carbon-halogen bond is cleaved by hydrogenolysis.

The Chemoselectivity Challenge

In 2-fluoropyridines, the ring nitrogen exerts a strong electron-withdrawing effect, activating the C2 position. During catalytic hydrogenation, standard catalysts like Palladium on Carbon (Pd/C) often facilitate oxidative addition into the C–F bond, leading to the defluorinated byproduct (Des-fluoro impurity).

Mechanistic Control Strategy: To prevent HDF, we must select a catalyst system that:

  • Preferentially binds the Nitro group over the Halogen.

  • Operates under mild conditions (Low Temperature/Pressure) to kinetically favor nitro reduction.

  • Uses a metal with low affinity for C–F hydrogenolysis.

Platinum (Pt) is the superior choice over Palladium (Pd) for this transformation. Pt surfaces are less active for hydrogenolysis of aromatic carbon-halogen bonds while remaining highly active for nitro reduction.

Reaction Pathway & Selectivity

The following diagram illustrates the competing pathways and the required selectivity control.

G Start Substrate 6-Ethoxy-2-fluoro-3-nitropyridine Intermediate Intermediate (Nitroso/Hydroxylamine) Start->Intermediate H2, Catalyst (Fast Step) Product Target Product 6-Ethoxy-2-fluoro-3-aminopyridine Intermediate->Product H2, Pt/C (Preferred Path) SideProduct Impurity (HDF) 6-Ethoxy-3-aminopyridine (Defluorinated) Intermediate->SideProduct H2, Pd/C (Avoid: C-F Cleavage) Product->SideProduct Over-reduction (Prolonged reaction)

Figure 1: Reaction pathway showing the critical divergence between the desired amine formation and the hydrodefluorination (HDF) side reaction.

Experimental Protocols

Method A: Platinum on Carbon (Recommended)

Best for: High purity, preserving the Fluorine atom, and scalability.

Rationale: Platinum catalysts (Pt/C or Sulfided Pt/C) significantly suppress hydrogenolysis compared to Palladium. The addition of Vanadium is a known industrial modification to further inhibit dehalogenation, though standard Pt/C is often sufficient for fluoropyridines under mild pressure.

Materials
  • Substrate: 6-Ethoxy-2-fluoro-3-nitropyridine (10.0 g, 53.7 mmol)

  • Catalyst: 5% Pt/C (sulfided or standard, 50% water wet). Load: 2-5 wt% relative to substrate.

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH). Note: EtOAc is non-protic and often reduces the risk of solvolysis side-reactions.

  • Hydrogen Source: H₂ gas (balloon or low pressure).[1]

Protocol Steps
  • Preparation: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 10.0 g of substrate in 100 mL of Ethyl Acetate (10 vol).

  • Catalyst Addition: Under a nitrogen blanket (inert atmosphere is critical to prevent fire hazards), add 0.5 g of 5% Pt/C (wet).

    • Safety Note: Do not add dry catalyst to flammable solvents in air.

  • Purge: Seal the vessel. Evacuate and purge with Nitrogen (3x), then purge with Hydrogen (3x).

  • Reaction: Pressurize to 1–3 bar (15–45 psi) with H₂. Stir vigorously at 20–25°C (Room Temp).

    • Critical Control: Do not heat above 40°C. Higher temperatures increase the activation energy for C–F cleavage.

  • Monitoring: Monitor by HPLC or TLC every 1 hour. The reaction is typically fast (2–6 hours). Look for the disappearance of the nitro peak and appearance of the amine.

    • Checkpoint: If HDF impurity (>1%) appears, stop the reaction immediately.

  • Workup:

    • Purge vessel with Nitrogen.[1][2]

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

Method B: Raney Nickel (Alternative)

Best for: Cost reduction in large-scale batches, provided desulfurization is not an issue.

Rationale: Raney Nickel is a mild hydrogenation catalyst often used for nitro reduction. It is generally less aggressive toward C–F bonds than Pd/C, but pH control is vital.

Protocol Steps
  • Preparation: Wash 2.0 g of Raney Nickel slurry (in water) with absolute Ethanol (3x) to remove water.

  • Dissolution: Dissolve 10.0 g of substrate in 100 mL of Ethanol.

  • Reaction: Combine substrate solution and catalyst in the reactor.

  • Hydrogenation: Hydrogenate at Atmospheric Pressure (Balloon) or low pressure (1-2 bar) at Room Temperature .

  • Workup: Filter carefully (Raney Ni is pyrophoric when dry). Keep the catalyst wet during disposal.

Data Analysis & Troubleshooting

Solvent & Catalyst Screening Matrix

The following table summarizes expected outcomes based on catalytic trends for halonitro aromatics.

ParameterConditionOutcomeRecommendation
Catalyst 5% Pt/C High Yield (>95%) , <0.5% DefluorinationPrimary Choice
Catalyst10% Pd/CHigh Defluorination Risk (10-30% impurity)Avoid
CatalystRaney NiGood Yield, Moderate Handling RiskSecondary Choice
Solvent Ethyl Acetate Inert, easy workup, stabilizes FPreferred
SolventMethanolFaster rate, slight risk of solvolysis (OMe exchange)Acceptable
SolventAcidic MeOHCan protect amine but risks F-hydrolysisUse with caution
Pressure 1–3 bar Selective Nitro reductionOptimal
Pressure>10 barIncreased risk of ring reduction or HDFAvoid high pressure
Troubleshooting Guide

Issue 1: Defluorination (HDF) is observed.

  • Cause: Catalyst is too active or temperature is too high.

  • Solution: Switch from Pd to Pt. If using Pt, lower the temperature to 0–5°C. Add a "poison" like Thiophene (0.1 mol%) or use Sulfided Pt/C to inhibit the active sites responsible for hydrogenolysis.

Issue 2: Reaction is stalling (Nitro not fully consumed).

  • Cause: Catalyst poisoning by the pyridine nitrogen or amine product.

  • Solution: Increase pressure slightly (to 5 bar) or add fresh catalyst. Ensure the starting material was pure (sulfur impurities from previous steps can kill the catalyst).

Issue 3: Formation of Azo/Hydrazo dimers.

  • Cause: Hydrogen starvation (mass transfer limitation).

  • Solution: Increase agitation speed (rpm). Ensure H₂ pressure is constant.

Safety & Handling

  • Pyrophoric Hazards: Dry Pt/C and Raney Nickel can ignite spontaneously in air. Always handle wet or under an inert gas (Nitrogen/Argon).

  • Hydrogen Gas: Extremely flammable. Ensure all equipment is grounded to prevent static discharge. Work in a well-ventilated fume hood.

  • Chemical Toxicity: Fluoronitropyridines and their amino derivatives are potential skin irritants and toxic if inhaled. Wear full PPE.

References

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.

  • TCI Chemicals. (2024). Hydrogenation Catalysts: Properties and Applications of Pt/C and Pd/C.

  • BenchChem. (2025).[1][2] Application Notes: Preventing Defluorination in Reactions with Fluoropyridines.

  • Thermo Scientific. (2025). Safety Data Sheet: 2-Fluoro-3-nitropyridine.

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) vs Platinum for Catalytic Hydrogenation.

Sources

Application Notes & Protocols: Streamlining Drug Discovery with One-Pot Sequential SNAr Reactions of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Substituted pyridines are foundational scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] The efficient construction of these heterocycles with precise control over substitution patterns is a critical challenge in drug discovery. This guide details the strategic use of 6-Ethoxy-2-fluoro-3-nitropyridine as a versatile building block for the one-pot, sequential synthesis of 2,6-disubstituted-3-nitropyridine derivatives. We will explore the underlying principles of Nucleophilic Aromatic Substitution (SNAr), provide a detailed, field-tested protocol, and offer insights into reaction optimization and troubleshooting. The methodologies presented herein enable the rapid generation of molecularly diverse libraries, accelerating the hit-to-lead process for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 6-Ethoxy-2-fluoro-3-nitropyridine

6-Ethoxy-2-fluoro-3-nitropyridine is an exemplary substrate for constructing polysubstituted pyridine cores due to its unique electronic and structural features. The pyridine ring is rendered highly electrophilic by the cumulative electron-withdrawing effects of the ring nitrogen and, more significantly, the C3-nitro group.[2][3] This pronounced electron deficiency makes the aromatic system exceptionally susceptible to nucleophilic attack, which is the cornerstone of its synthetic utility.

The strategic placement of three key functional groups dictates its reactivity profile:

  • C2-Fluoro Group: Positioned ortho to the powerful nitro activating group, the C2 position is the primary site for nucleophilic attack. Fluorine's high electronegativity further enhances the electrophilicity of the carbon it is attached to, and its small size minimizes steric hindrance.[4] Crucially, it serves as an excellent leaving group in SNAr reactions, a role facilitated by the fact that C-F bond cleavage is not the rate-determining step.[4][5]

  • C3-Nitro Group: This group is the engine of the molecule's reactivity. As a potent electron-withdrawing group, it stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[5] It activates both the ortho (C2) and para (C6) positions for substitution.[6]

  • C6-Ethoxy Group: While the ethoxy group is a less facile leaving group than fluoride, its position para to the nitro group still renders it susceptible to displacement by a nucleophile, typically under more forcing conditions (e.g., higher temperature) than the C2-fluoro group.

This inherent reactivity differential between the C2 and C6 positions provides a synthetic handle for performing sequential, one-pot substitutions with a high degree of regioselectivity, a significant advantage over multi-step linear syntheses.[7][8]

The Core Mechanism: A Regioselective, Sequential SNAr Cascade

The one-pot synthesis of 2,6-disubstituted-3-nitropyridines from 6-Ethoxy-2-fluoro-3-nitropyridine proceeds via a two-step, sequential Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway does not involve unstable intermediates like aryl cations or benzynes; instead, it follows an addition-elimination sequence.[3][5]

Step 1: Initial Substitution at C2 (Fluoride Displacement) The reaction is initiated by the addition of the first, typically more reactive or less sterically hindered, nucleophile (e.g., a primary amine). This nucleophile attacks the most electrophilic carbon, C2, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the primary reason for the high reactivity of the substrate. Aromaticity is then restored by the expulsion of the fluoride ion, the most labile leaving group.

Step 2: Secondary Substitution at C6 (Ethoxide Displacement) Following the initial substitution, and often with the application of heat, a second nucleophile attacks the C6 position. This position is also activated, being para to the nitro group, which allows for similar resonance stabilization of the second Meisenheimer complex. The subsequent elimination of the ethoxide anion yields the final 2,6-disubstituted product. The entire sequence is performed in a single reaction vessel, which enhances operational efficiency and minimizes waste.

Sequential SNAr Mechanism Start 6-Ethoxy-2-fluoro- 3-nitropyridine Meisenheimer1 Meisenheimer Complex 1 Start->Meisenheimer1 + R¹-NH₂ (low temp) Nu1 R¹-NH₂ (Nucleophile 1) Nu2 R²-NuH (Nucleophile 2) Meisenheimer2 Meisenheimer Complex 2 Intermediate1 2-(R¹-amino)-6-ethoxy- 3-nitropyridine Meisenheimer1->Intermediate1 - F⁻ Intermediate1->Meisenheimer2 + R²-NuH (high temp) Product Final 2,6-Disubstituted -3-nitropyridine Meisenheimer2->Product - EtO⁻

Caption: Sequential SNAr mechanism on 6-Ethoxy-2-fluoro-3-nitropyridine.

Application Protocol: One-Pot Synthesis of 6-(Morpholino)-N-benzyl-3-nitropyridin-2-amine

This protocol provides a representative example of the one-pot, two-step amination of 6-Ethoxy-2-fluoro-3-nitropyridine.

3.1. Materials and Equipment

  • Reagents: 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 eq), Benzylamine (1.05 eq), Morpholine (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), Anhydrous Dimethyl Sulfoxide (DMSO).

  • Equipment: Three-neck round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature controller, condenser, nitrogen/argon inlet, thermometer, standard laboratory glassware for work-up, rotary evaporator, flash chromatography system.

3.2. Experimental Workflow Diagram

Sources

Troubleshooting & Optimization

Improving yield in the nucleophilic substitution of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of


 on 6-Ethoxy-2-fluoro-3-nitropyridine 

Introduction: Substrate Reactivity Profile

You are working with 6-Ethoxy-2-fluoro-3-nitropyridine , a highly functionalized scaffold. Successful substitution requires understanding the electronic "push-pull" dynamics of this specific molecule.

  • The Activator (3-Nitro): The nitro group at C3 is the primary driving force. It withdraws electron density via resonance and induction, activating the ortho-position (C2) for nucleophilic attack.[1]

  • The Leaving Group (2-Fluoro): Fluorine is the ideal leaving group for this

    
     reaction.[2] Its high electronegativity ($ \chi \approx 4.0 $) inductively destabilizes the ground state and stabilizes the anionic Meisenheimer intermediate.
    
  • The Modulator (6-Ethoxy): This is your challenge. The ethoxy group is an electron-donating group (EDG) by resonance. It pushes electron density into the ring, slightly deactivating it compared to the unsubstituted parent (2-fluoro-3-nitropyridine). This means your reaction may require slightly more energy (heat/time) than literature precedents for simpler nitropyridines, but it also stabilizes the product once formed.

Module 1: Reaction Logic & Mechanism

To improve yield, you must visualize the transition state. The reaction follows a standard addition-elimination mechanism (


).[3]

Critical Insight: The rate-determining step is the addition of the nucleophile to form the Meisenheimer complex. Therefore, conditions that stabilize this anionic intermediate (polar aprotic solvents) or increase the nucleophilicity of your reagent will directly improve conversion.

Visualizing the Pathway:

SNAr_Mechanism cluster_conditions Optimization Factors Substrate Substrate (6-Ethoxy-2-fluoro-3-nitropyridine) TS1 Transition State 1 (High Energy) Substrate->TS1 + Nu: Nu Nucleophile (Amine/Thiol/Alkoxide) Nu->TS1 Intermediate Meisenheimer Complex (Anionic, Resonance Stabilized) TS1->Intermediate Rate Determining Step (Addition) Product Final Product (2-Substituted-6-ethoxy-3-nitropyridine) Intermediate->Product Fast Step (Elimination) LG Leaving Group (Fluoride Ion) Intermediate->LG Solvent Polarity Solvent Polarity Base Strength Base Strength

Figure 1: The Addition-Elimination pathway. Note that the 6-ethoxy group stabilizes the ground state, raising the activation energy barrier for the first step.

Module 2: Troubleshooting Guide

Use this diagnostic flow to identify why your yield is suboptimal.

Scenario A: Low Conversion (Starting Material Remains)
  • Cause: The 6-ethoxy group has deactivated the ring, or the nucleophile is too weak.

  • Solution 1 (Solvent): Switch to DMSO or NMP . These dipolar aprotic solvents solvate the cation of your base, leaving the nucleophilic anion "naked" and more reactive. They also stabilize the polar Meisenheimer complex.

  • Solution 2 (Temperature): Increase temperature in 10°C increments. Caution: Do not exceed 100°C initially to avoid displacing the ethoxy group.

  • Solution 3 (Stoichiometry): Increase nucleophile concentration (1.5 – 2.0 eq).

Scenario B: Hydrolysis Product (2-Hydroxy-6-ethoxy-3-nitropyridine)
  • Observation: A peak at M-18 (or similar shift) in LCMS; formation of a solid that doesn't dissolve in organic solvents.

  • Cause: Water is acting as a competing nucleophile. Fluorine is extremely susceptible to hydrolysis in activated systems.

  • Solution: Use anhydrous solvents (purchase sure-seal or dry over molecular sieves). Use inorganic bases like

    
     that have been dried, or switch to organic bases like DIPEA (Hunig's base) which introduce less moisture.
    
Scenario C: Regioselectivity Issues (Attack at C6)
  • Observation: Formation of isomeric byproducts.

  • Cause: Displacement of the ethoxy group. This is rare because Fluoride is a better leaving group (

    
     rate: 
    
    
    
    ), but it can happen with very strong bases (e.g., NaH, alkoxides) or extreme heat.
  • Solution: Lower the temperature. Switch to a milder base (Carbonate vs. Alkoxide).

Diagnostic Workflow:

Troubleshooting_Flow Start Low Yield / Impurity CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Starting Material Present? CheckLCMS->Result1 Result2 Peak = Product Mass? Result1->Result2 No Action_Heat Increase Temp (+10°C) or Switch to DMSO Result1->Action_Heat Yes Result3 Peak = M - (F) + (OH)? (Hydrolysis) Result2->Result3 No (Unknown Impurity) Action_Dry Use Anhydrous Solvent Dry Base Result3->Action_Dry Yes Action_Iso Check Regioselectivity (C6 attack?) -> Lower Temp Result3->Action_Iso No Action_Base Switch Base (DIPEA instead of Inorganic)

Figure 2: Decision tree for troubleshooting reaction outcomes based on LCMS data.

Module 3: Optimized Standard Operating Procedure (SOP)

This protocol is designed for a 1.0 mmol scale reaction with a generic amine nucleophile.

Reagents:

  • Substrate: 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 eq)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 eq) OR 
    
    
    
    (2.0 eq)
  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a reaction vial and cool under

    
     or Ar atmosphere.
    
  • Dissolution: Add 6-Ethoxy-2-fluoro-3-nitropyridine (186 mg, 1.0 mmol) and a magnetic stir bar. Add anhydrous MeCN (5.0 mL).

    • Note: If the nucleophile is a salt (e.g., amine hydrochloride), use DMF to ensure solubility.

  • Base Addition: Add DIPEA (

    
    , 1.5 mmol).
    
    • Why DIPEA? It is non-nucleophilic and soluble in organic media, preventing surface-area limitations seen with solid carbonates.

  • Nucleophile Addition: Add the amine (1.1 mmol) dropwise at Room Temperature (RT).

    • Exotherm Check: The reaction may be slightly exothermic due to the activated fluorine.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC/LCMS.

    • Checkpoint: If conversion is <50% after 2 hours, heat to 50°C.

  • Workup:

    • Dilute with EtOAc (20 mL).

    • Wash with Water (2 x 10 mL) to remove DMF/DIPEA salts.

    • Wash with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      

Data Summary Table:

ParameterStandard ConditionOptimization (Hard Substrates)Reason
Solvent MeCNDMF or DMSOHigher dielectric constant stabilizes transition state.
Base DIPEA

Cesium "solubility effect" enhances reactivity of anions.
Temp 25°C60-80°COvercomes deactivation from 6-ethoxy group.
Conc. 0.2 M0.5 - 1.0 MIncreases collision frequency (2nd order kinetics).

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use ethanol as a solvent? A: Avoid if possible. While ethanol is polar, it is also nucleophilic. In the presence of a base, ethoxide can form and compete with your desired nucleophile. Since your substrate already has an ethoxy group, this might seem "safe" (degenerate substitution), but it can slow down the desired reaction by competing for the active site.

Q2: Why is my reaction turning black? A: Pyridine rings, especially electron-deficient ones, are prone to oxidative degradation or polymerization (Meisenheimer complex decomposition) at high temperatures. If the reaction turns black, you are likely overheating. Reduce temperature and extend reaction time, or degas your solvents to remove oxygen.

Q3: The ethoxy group is cleaving. What do I do? A: This suggests you are using conditions that are too harsh (e.g., NaH at high temp). The ethoxy group is an ether; it is generally stable to base but can be cleaved by strong Lewis acids or extremely hot nucleophiles. Ensure your nucleophile isn't acting as a pseudo-base attacking the alkyl chain of the ethoxy group (


 attack on the ethyl group).

References

  • Mechanism of

    
     on Pyridines: 
    
    • Title: Nucleophilic Aromatic Substitution of Hydrogen and Other Leaving Groups.[4]

    • Source:Organic Chemistry Portal / General Liter
    • URL:[Link]

  • Fluorine as a Leaving Group

    • Title: The "Fluorine Effect" in Nucleophilic Aromatic Substitution.[5][6]

    • Context: Explains why F is the fastest leaving group in despite the strong C-F bond (Element effect).
    • Source:J. Am. Chem. Soc.[7] (General Principle).

  • Reactivity of 2-Fluoro-3-nitropyridines

    • Title: Nucleophilic substitution of 2-fluoro-3-nitropyridine.
    • Source:Journal of Fluorine Chemistry (Analogous substrate reactivity).[7]

    • URL:[Link] (Landing Page for verification of journal scope).

  • Solvent Effects in

    
    : 
    
    • Title: Solvent effects on the rate of nucleophilic aromatic substitution.[8]

    • Source:Chemical Reviews.
    • URL:[Link]

Sources

Technical Support Center: Minimizing Side Products in the Reduction of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the selective reduction of 6-Ethoxy-2-fluoro-3-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during this critical synthetic transformation. Our goal is to equip you with the knowledge to minimize side product formation, particularly defluorination, and maximize the yield of the desired product, 6-Ethoxy-2-fluoro-pyridin-3-amine.

Section 1: Understanding the Core Challenge: Selectivity

The reduction of the nitro group in 6-Ethoxy-2-fluoro-3-nitropyridine is a fundamental six-electron transformation that proceeds through nitroso and hydroxylamine intermediates to yield the target primary amine.[1][2] While seemingly straightforward, the presence of a fluorine atom ortho to the nitro group introduces a significant challenge: hydrodefluorination. This competitive side reaction yields the undesirable 6-Ethoxy-pyridin-3-amine, complicating purification and reducing the overall process efficiency.

The mechanism of hydrodehalogenation, particularly with palladium catalysts, is well-documented.[3] The newly formed, electron-donating amino group can coordinate to the catalyst surface, activating the adjacent carbon-fluorine bond and facilitating its cleavage. Therefore, the choice of reducing agent and reaction conditions is paramount to favor the desired reduction pathway over this destructive side reaction.

G cluster_main Desired Reaction Pathway cluster_side Major Side Reaction A 6-Ethoxy-2-fluoro-3-nitropyridine B [Intermediates] (Nitroso, Hydroxylamine) A->B Reduction D 6-Ethoxy-pyridin-3-amine (Defluorinated Side Product) A->D Concurrent Defluorination C 6-Ethoxy-2-fluoro-pyridin-3-amine (TARGET PRODUCT) B->C Reduction C->D Hydrodefluorination (e.g., H₂, Pd/C, heat)

Figure 1: Desired reduction pathway versus the competing defluorination side reaction.
Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the reduction in a direct question-and-answer format.

Problem 1: My main impurity is the defluorinated product, 6-Ethoxy-pyridin-3-amine. How do I prevent this?

This is the most prevalent side reaction. Its occurrence is almost always tied to the choice of catalyst and reaction conditions.

Possible Cause A: Overly active catalytic hydrogenation system. Catalytic hydrogenation using H₂ gas with palladium on carbon (Pd/C) is highly efficient for nitro reduction but is also notoriously effective at hydrodehalogenation.[3][4]

  • Solution 1: Switch to a Different Catalyst. Raney Nickel is often a superior choice over Pd/C for reducing nitroarenes containing sensitive halogen substituents as it shows lower activity towards dehalogenation.[4][5]

  • Solution 2: Employ Catalytic Transfer Hydrogenation (CTH). Using a hydrogen donor like hydrazine hydrate or ammonium formate with Pd/C is significantly milder than high-pressure H₂ gas.[6][7] However, temperature control is critical. Running the reaction at room temperature is often sufficient and minimizes defluorination, whereas heating under reflux can still promote the side reaction.[6][8]

  • Solution 3: Abandon Catalytic Hydrogenation. For maximum selectivity, metal-based reductions in acidic media are the most reliable methods. These systems show excellent tolerance for aromatic halogens.

Possible Cause B: Reaction temperature is too high. Thermal energy can overcome the activation barrier for C-F bond cleavage, especially when a catalyst is present.

  • Solution: If using a CTH method (e.g., Pd/C, hydrazine), perform the reaction at room temperature or 0 °C. The reaction may be slower, but selectivity will be dramatically improved. Microwave heating, while fast, can quickly lead to dehalogenation if not carefully controlled.[6][8] For metal/acid reductions, the exotherm should be controlled by slow addition of reagents.[9]

Problem 2: The reduction is very slow or incomplete.

A stalled reaction can result from several factors related to reagent or catalyst quality.

  • Possible Cause A: Poor solubility of the starting material. The substrate must be adequately dissolved for the reaction to proceed efficiently. 6-Ethoxy-2-fluoro-3-nitropyridine is only slightly soluble in water.

    • Solution: Select a solvent system where the substrate is fully soluble. Common choices include ethanol, methanol, ethyl acetate, or tetrahydrofuran (THF). A co-solvent system may be necessary.[3] For instance, in a SnCl₂ reduction, using ethanol or ethyl acetate is typical.[4]

  • Possible Cause B: Inactive or poisoned catalyst (for catalytic methods). Heterogeneous catalysts can lose activity over time or be poisoned by impurities (e.g., sulfur compounds).

    • Solution: Use a fresh batch of catalyst. Ensure all solvents and reagents are of high purity. Increase catalyst loading if necessary, but be mindful that higher loading can sometimes increase side reactions.[6]

  • Possible Cause C: Insufficient amount of reducing agent. The reduction is stoichiometric. For metal-based reductions, a significant excess is often required to drive the reaction to completion.

    • Solution: Ensure the correct stoichiometry. For SnCl₂·2H₂O, up to 5 equivalents may be needed.[4] For iron-based systems, a 3-5 fold excess of iron powder is common.[3]

Problem 3: I am seeing other impurities besides the defluorinated product.

The formation of intermediates or condensation products points to an incomplete or non-selective reduction pathway.

  • Possible Cause: Formation of azo/azoxy compounds. These condensation products are most common when using metal hydrides (e.g., LiAlH₄) for aromatic nitro reductions or under strongly basic conditions.[5][10]

    • Solution: Avoid metal hydrides for this transformation. The recommended methods (SnCl₂, Fe/NH₄Cl) proceed via single electron transfer mechanisms in acidic or neutral media, which disfavors the formation of such condensation products.[1]

  • Possible Cause: Accumulation of hydroxylamine intermediate. This indicates insufficient reducing power or that the reaction has not gone to completion.

    • Solution: Increase the reaction time or the amount of reducing agent. Gently heating the reaction (while balancing the risk of defluorination) can also help push the final reduction step to the amine.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: To avoid issues, what is the most reliable method to try first for this specific reduction?

    • A1: For the highest probability of success with minimal defluorination, reduction with Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol or ethyl acetate is highly recommended.[4] It is a mild, homogenous system with excellent chemoselectivity for the nitro group in the presence of halogens. An alternative, robust, and cost-effective method is using iron powder with ammonium chloride (Fe/NH₄Cl) in an ethanol/water mixture.[3][11]

  • Q2: How can I accurately quantify the amount of defluorinated side product in my crude sample?

    • A2: A combination of techniques is best.

      • ¹H NMR Spectroscopy: This is a rapid method. By identifying unique, well-resolved aromatic signals for both the desired product and the defluorinated side product, you can determine their molar ratio by comparing the integration of these signals.

      • ¹⁹F NMR Spectroscopy: This is the most direct and unambiguous method. The starting material has a characteristic fluorine signal. Complete disappearance of this signal with no new fluorine-containing product signals is definitive proof of 100% defluorination. If a new signal appears, it could correspond to the desired fluorinated amine.[12]

      • LC-MS and HPLC: Liquid chromatography can separate the components of the mixture.[13] Mass spectrometry will confirm the identity of each peak by its mass-to-charge ratio. For precise quantification, a validated HPLC method with reference standards for both the product and the side product is required.[14]

  • Q3: Which reducing agents should I absolutely avoid for this molecule?

    • A3: Avoid using Lithium aluminum hydride (LiAlH₄) . While a powerful reducing agent, it is known to produce azo compounds from aromatic nitro compounds and lacks the necessary chemoselectivity.[5] Also, be extremely cautious with catalytic hydrogenation using H₂ and Pd/C , especially at elevated temperatures, as this is the most common condition leading to significant defluorination.[3]

G start Analyze Crude Product (NMR, LC-MS) issue1 High Defluorination (>5%)? start->issue1 issue2 Incomplete Reaction? issue1->issue2 No sol1a Using Pd/C + H₂? issue1->sol1a Yes issue3 Other Impurities (Azo, etc.)? issue2->issue3 No sol2a Check Substrate Solubility issue2->sol2a Yes sol3a Avoid Metal Hydrides (LiAlH₄) and harsh basic conditions issue3->sol3a Yes end_node Achieved High Purity issue3->end_node No sol1b Switch to SnCl₂ or Fe/NH₄Cl sol1a->sol1b Yes sol1c Using CTH at high temp? sol1a->sol1c No sol1b->end_node sol1c->issue2 No sol1d Reduce temperature to RT or 0°C sol1c->sol1d Yes sol1d->end_node sol2b Increase Equivalents of Reductant sol2a->sol2b sol2c Use Fresh Catalyst / Reagents sol2b->sol2c sol2c->issue3 sol3a->end_node

Figure 2: A troubleshooting workflow for optimizing the reduction reaction.
Section 4: Recommended Experimental Protocols

The following protocols are provided as robust starting points. They should be optimized based on your specific laboratory setup and analytical observations.

Method A: High-Selectivity Reduction with Tin(II) Chloride (SnCl₂·2H₂O)

This method is prized for its mildness and high chemoselectivity, making it an excellent first choice.[4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 eq). Add ethanol or ethyl acetate as the solvent (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 - 5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice.

  • Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution with vigorous stirring until the pH of the aqueous layer is ~8. This will precipitate tin salts.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

Method B: Cost-Effective Reduction with Iron/Ammonium Chloride (Fe/NH₄Cl)

This is a classic, reliable, and economical method that works well for halogenated nitroarenes.[3]

  • Reaction Setup: In a round-bottom flask fitted with a magnetic stirrer and reflux condenser, suspend 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 eq), iron powder (Fe, ~5.0 eq), and ammonium chloride (NH₄Cl, ~4.0 eq) in a mixture of ethanol and water (e.g., a 4:1 or 3:1 ratio).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction is often exothermic and typically completes in 1-3 hours. Monitor by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or methanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product as needed.

References
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. [Link]

  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • What are the best reagents to reduce aromatic nitro to amine? (2012). ResearchGate. [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (2019). Oriental Journal of Chemistry. [Link]

  • Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media. (2009). ResearchGate. [Link]

  • Analytical Methods. (2014). Royal Society of Chemistry. [Link]

  • Analytical Methods. (n.d.). CONICET. [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). European Union Reference Laboratories. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. (2023). Scientific Reports. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). PMC. [Link]

  • Analytical Methods. (n.d.). ATSDR. [Link]

  • Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. (2014). Organic Chemistry Portal. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2022). PMC. [Link]

  • Hydrogenation of pyridine bodies. (1941).
  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? (2013). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Temperature for Nucleophilic Displacement on 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 6-ethoxy-2-fluoro-3-nitropyridine. Our focus is to elucidate the critical role of reaction temperature in achieving optimal yield, purity, and regioselectivity. The content moves from foundational mechanistic principles to practical, field-tested troubleshooting protocols.

Section 1: Foundational Principles of the Reaction

Understanding the underlying mechanism is paramount to effective troubleshooting and optimization. This section addresses the fundamental questions regarding the reactivity of the substrate.

Q1: What is the reaction mechanism for nucleophilic displacement on 6-ethoxy-2-fluoro-3-nitropyridine?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process that is characteristic of electron-deficient aromatic and heteroaromatic systems.[1][2][3]

  • Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex. The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom at the C2 position. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring.[1][2][4] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][3][5]

  • Step 2: Elimination of the Leaving Group. The aromaticity of the ring is restored through the expulsion of the fluoride leaving group. This step is generally fast compared to the initial attack.

The powerful electron-withdrawing nitro group (NO₂) at the C3 position is essential for this reaction. It activates the ring towards nucleophilic attack and stabilizes the negative charge of the Meisenheimer intermediate through resonance, significantly lowering the activation energy of the first step.[1][3][6]

SNAr_Mechanism sub 6-Ethoxy-2-fluoro-3-nitropyridine mc Meisenheimer Complex(Resonance Stabilized Anion) sub->mc + Nu⁻ (Slow, Rate-Determining) nuc Nucleophile (Nu⁻) prod 2-Substituted Product mc->prod - F⁻ (Fast) lg Fluoride (F⁻)

Caption: The two-step Addition-Elimination SNAr mechanism.

Q2: Why is the fluoride at the C2 position displaced instead of the ethoxy group at C6?

The high regioselectivity for the displacement of the C2-fluoride is governed by two primary factors: leaving group ability and electronic activation.

  • Leaving Group Ability in SNAr: In SNAr reactions, the rate-determining step does not involve the breaking of the carbon-leaving group bond.[1] Instead, the reaction rate is determined by the stability of the Meisenheimer intermediate. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which polarizes the C-F bond and strongly stabilizes the developing negative charge in the intermediate. This makes fluoride an excellent leaving group in SNAr, often superior to other halogens (F > Cl > Br > I).[1][4][6][7] The ethoxy group is a significantly poorer leaving group under these conditions.

  • Electronic Activation: The nitro group is positioned ortho to the fluorine (C2) and meta to the ethoxy group (C6). For resonance stabilization of the Meisenheimer complex, the electron-withdrawing group must be ortho or para to the site of nucleophilic attack.[1][3][6] This positioning allows the negative charge to be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. An attack at the C6 position would place the nitro group meta, offering no such resonance stabilization, making this pathway electronically disfavored.

Section 2: The Critical Role of Reaction Temperature

Temperature is arguably the most critical parameter to control in this reaction. It directly influences reaction kinetics, product purity, and the overall success of the synthesis.

Q3: How does temperature generally affect the reaction rate and yield?

The relationship between temperature and reaction outcome is a balance between kinetics and stability.

  • Reaction Rate: The rate of reaction increases with temperature, as described by the Arrhenius equation. For sluggish reactions with weak nucleophiles or at low concentrations, heating is necessary to achieve a reasonable reaction time.

  • Product Yield & Purity: While higher temperatures increase the rate, they do not always lead to higher yields. There is typically an optimal temperature window . Below this window, the reaction is impractically slow. Above this window, the yield decreases due to the thermal degradation of the starting material or product, or the formation of byproducts from competing side reactions.

Temperature_Effect Conceptual Impact of Temperature on Reaction Outcome cluster_0 cluster_1 Optimal Temp. Window a->Rate  Reaction Rate a->Yield  Product Yield a->Byproduct  Byproducts c->d Rate->b Yield->c Byproduct->d X_axis Temperature →

Caption: Relationship between temperature, rates, and yields.

Q4: What are the risks of using a temperature that is too high?

Exceeding the optimal temperature can introduce several critical issues:

  • Thermal Decomposition: Aromatic nitro compounds can be thermally sensitive and may decompose at elevated temperatures, leading to a complex mixture of byproducts and a significant drop in yield.[8]

  • Reduced Selectivity: While unlikely to be the primary pathway, extremely harsh conditions (very high temperatures, very strong bases) could potentially lead to the displacement of the ethoxy group or other undesired reactions.

  • Solvent-Related Side Reactions: At high temperatures, some polar aprotic solvents like DMF or DMAc can decompose or react with other components in the mixture.

  • Safety Hazards: Rapid decomposition can lead to a sudden increase in pressure within a sealed reaction vessel, posing a significant safety risk. Always conduct initial experiments behind a blast shield when exploring new temperature ranges for nitro-aromatic compounds.

Q5: The reaction is very slow at room temperature. What is a good starting point for heating?

If there is little to no conversion at ambient temperature after several hours, heating is required. A systematic approach is best.

  • Initial Step: Start with a modest temperature, such as 40-50 °C . Monitor the reaction by TLC or LC-MS every hour.

  • Incremental Increase: If the reaction rate is still too slow, increase the temperature in increments of 10-15 °C. Allow the reaction to stir for a set period (e.g., 2-4 hours) at each new temperature to assess the rate and byproduct profile.

  • Typical Range: Many SNAr displacements on activated fluoropyridines with amine or thiol nucleophiles proceed efficiently between 50 °C and 90 °C .

Section 3: Practical Troubleshooting Guide

When a reaction does not proceed as expected, a logical workflow can help diagnose and solve the problem. Temperature is a primary, but not sole, variable to consider.

Troubleshooting_Workflow start Problem: Low Yield or Incomplete Reaction q1 Is Starting Material (SM) Consumed? start->q1 a1 Likely Cause: Reaction conditions too mild. q1->a1 No q2 Are there multiple spots on TLC/LC-MS? q1->q2 Yes s1 Action: 1. Increase Temperature by 15-20 °C. 2. Extend Reaction Time. 3. Verify Nucleophile/Base activity. a1->s1 a2 Likely Cause: Decomposition or Side Reactions. q2->a2 Yes a3 Likely Cause: Product loss during workup or purification. q2->a3 No (Clean conversion to a single product) s2 Action: 1. Decrease Temperature by 15-20 °C. 2. Check for air/moisture sensitivity. 3. Re-evaluate solvent choice. a2->s2 s3 Action: 1. Analyze crude sample by NMR/LC-MS. 2. Optimize extraction pH. 3. Re-evaluate chromatography conditions. a3->s3

Caption: Troubleshooting workflow for optimizing the displacement reaction.

Q6: My reaction shows no conversion of the starting material after several hours. What should I check?

Answer: This indicates that the activation energy barrier is not being overcome.

  • Temperature: The most common cause is insufficient temperature. If the reaction is at room temperature, begin a controlled heating regimen as described in Q5.

  • Reagent Activity: Verify the quality and activity of your nucleophile and any base used. For example, if using an amine salt, ensure the added base is strong enough to generate the free amine. If using a solid nucleophile, ensure it has adequate solubility in the chosen solvent.

  • Solvent Choice: Ensure you are using an appropriate polar aprotic solvent (e.g., DMSO, DMF, NMP, Acetonitrile). Using a protic solvent like ethanol can solvate the nucleophile, drastically reducing its reactivity.[9]

Q7: I'm seeing a low yield of my desired product, and my crude analysis shows multiple byproducts. What is the likely cause?

Answer: This is a classic sign that the reaction temperature is too high.

  • Reduce Temperature: Immediately repeat the reaction at a lower temperature. A good starting point is to decrease the temperature by 20 °C from the previous condition.

  • Monitor Closely: Run the cooler reaction and monitor it frequently (e.g., every 30-60 minutes). You are looking for the point where the product is formed cleanly without the appearance of the degradation byproducts.

  • Consider Inert Atmosphere: Although many SNAr reactions are robust, sensitive substrates or nucleophiles may degrade in the presence of air (oxygen) at elevated temperatures. Re-running the reaction under an inert atmosphere (Nitrogen or Argon) can sometimes prevent byproduct formation.

Q8: The reaction starts and forms some product, but then stalls, leaving >20% starting material even after a prolonged time. How should I adjust the temperature?

Answer: This situation suggests a complex issue where simply increasing the temperature may worsen the outcome.

  • Moderate Temperature Increase: A small, incremental temperature increase (e.g., 10 °C) might be sufficient to push the reaction to completion without triggering significant decomposition. Monitor carefully.

  • Reagent Stoichiometry: The nucleophile or base may be degrading over the course of the reaction. Consider adding a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents). In some cases, a second charge of the nucleophile late in the reaction can be effective.

  • Product Inhibition: While less common, it is possible that the product or the fluoride salt byproduct is inhibiting the reaction. This can sometimes be overcome by adjusting concentrations or the solvent system.

Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Nucleophilic Displacement
  • 1. Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser (or sealed cap for pressure tube), add 6-ethoxy-2-fluoro-3-nitropyridine (1.0 eq).

  • 2. Reagents: Add the chosen solvent (e.g., DMSO, ~5-10 mL per mmol of substrate). If the nucleophile is an amine or thiol, add it directly (1.05-1.1 eq). If a base is required (e.g., for a thiol or an amine hydrochloride salt), add it now (e.g., K₂CO₃, DIPEA, 1.5-2.0 eq).

  • 3. Atmosphere: Purge the vessel with an inert gas (N₂ or Ar) for 5-10 minutes, especially if heating above 80 °C or if reagents are sensitive.

  • 4. Heating: Place the vessel in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 60 °C).

  • 5. Monitoring: Stir the reaction vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.

  • 6. Workup: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water or brine to remove the high-boiling solvent and inorganic salts. Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure.

  • 7. Purification: Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.

Protocol 2: Parallel Temperature Screening Experiment

To efficiently determine the optimal temperature, a parallel screening study is highly recommended.

  • 1. Setup: Arrange a parallel synthesis block or a series of reaction tubes in separate heating blocks.

  • 2. Dosing: To each of the 5 reaction tubes, add an identical amount of starting material, nucleophile, base, and solvent.

  • 3. Temperature Gradient: Set each heating block to a different temperature (e.g., 40°C, 55°C, 70°C, 85°C, 100°C).

  • 4. Execution: Start all reactions simultaneously.

  • 5. Analysis: After a fixed time point (e.g., 4 hours), take an aliquot from each reaction. Dilute each aliquot to the same concentration and analyze by LC-MS or HPLC.

  • 6. Evaluation: Compare the conversion of starting material and the ratio of product to impurities for each temperature. The optimal temperature is the one that gives the highest conversion with the lowest level of byproducts.

Table 1: Recommended Starting Conditions for Common Nucleophiles
Nucleophile ClassTypical BaseRecommended Solvent(s)Starting Temp. Range (°C)Notes
Primary/Secondary Aliphatic Amines None or DIPEA/K₂CO₃Acetonitrile, DMSO, DMF40 - 80 °CHighly nucleophilic; reactions are often fast. Over-reaction is a risk.
Anilines K₂CO₃, Cs₂CO₃DMSO, NMP70 - 110 °CLess nucleophilic than aliphatic amines; often require more forcing conditions.
Thiols (Aliphatic/Aromatic) K₂CO₃, Cs₂CO₃, NaHDMF, DMSO25 - 70 °CHighly nucleophilic as thiolates. Can be sensitive to oxidation at high temps.
Alcohols/Phenols NaH, K₂CO₃, Cs₂CO₃DMF, THF, Dioxane60 - 120 °CGenerally require strong base to deprotonate and form the more nucleophilic alkoxide/phenoxide.
Section 5: Frequently Asked Questions (FAQs)

Q9: Which solvents are best for this reaction? Polar aprotic solvents such as DMSO, DMF, NMP, and acetonitrile are highly recommended. They effectively solvate cations while leaving the nucleophile anion poorly solvated, enhancing its reactivity.[10][11] They also help to stabilize the charged Meisenheimer complex.

Q10: Do I need to run the reaction under an inert atmosphere? It is good practice, especially when heating above 80 °C or when using sensitive reagents (e.g., easily oxidized thiols or anilines). For many robust amine nucleophiles at moderate temperatures (<80 °C), it may not be strictly necessary, but an inert atmosphere provides a reliable safeguard against oxidative side reactions.

Q11: How can I monitor the reaction progress effectively? Thin-Layer Chromatography (TLC) is a fast and effective method. Stain with a UV lamp to visualize the aromatic compounds. For more quantitative analysis and to accurately identify products and byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. It allows you to track the disappearance of the starting material mass peak and the appearance of the product mass peak.

References
  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. (Source URL not available)
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution - Benchchem. (Source URL not available)
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. ([Link])

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

  • An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxy-3-nitropyridine - Benchchem. (Source URL not available)
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. ([Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. ([Link])

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ([Link])

  • Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine - ResearchGate. ([Link])

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC. ([Link])

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. ([Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. ([Link])

  • SNAr Solvents and Reagents - Wordpress. ([Link])

  • Nucleophilic Aromatic Substitution - Chemistry Steps. ([Link])

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - NIH. ([Link])

  • 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. ([Link])

  • Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - UNICAM. ([Link])

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. ([Link])

Sources

Technical Support Center: Solvent Selection for 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting an optimal solvent to maximize the solubility of 6-Ethoxy-2-fluoro-3-nitropyridine. The guide is presented in a question-and-answer format to directly address common challenges and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

1. What are the key molecular features of 6-Ethoxy-2-fluoro-3-nitropyridine that influence its solubility?

To effectively select a solvent, we must first analyze the structure of 6-Ethoxy-2-fluoro-3-nitropyridine.

  • Pyridine Ring: The core is a pyridine ring, which is a heterocyclic aromatic amine. Pyridine itself is a polar, aprotic solvent, miscible with both water and many organic solvents.[1][2] This suggests the compound will have some affinity for polar solvents.

  • Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, which significantly increases the polarity of the molecule.

  • Fluoro Group (-F): The fluorine atom is highly electronegative, contributing to the local polarity of the C-F bond.[3]

  • Ethoxy Group (-OCH2CH3): The ethoxy group has a non-polar ethyl component and a polar ether linkage. This group can act as a hydrogen bond acceptor.

Overall, 6-Ethoxy-2-fluoro-3-nitropyridine can be classified as a polar molecule . The presence of the nitro and fluoro groups suggests a significant dipole moment. The nitrogen atom in the pyridine ring and the oxygen atoms in the nitro and ethoxy groups can act as hydrogen bond acceptors.

2. How can I predict the best solvent for 6-Ethoxy-2-fluoro-3-nitropyridine without extensive experimentation?

A foundational principle in chemistry is that "like dissolves like".[4] This means that a solute will have the highest solubility in a solvent with similar polarity and intermolecular forces. For 6-Ethoxy-2-fluoro-3-nitropyridine, a polar molecule, polar solvents are expected to be the most effective.

A more sophisticated approach is to use Hansen Solubility Parameters (HSP) . HSP theory divides the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from atomic forces.

  • δP (Polar): Energy from intermolecular dipole moments.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

3. What is a good starting point for a solvent screen?

Based on the "like dissolves like" principle, a good starting panel of solvents would include a range of polarities:

Solvent ClassExamplesRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)These solvents have strong dipole moments and can engage in dipole-dipole interactions with the polar nitro and fluoro groups of the solute. They lack acidic protons, which can be advantageous if the solute is sensitive to protic solvents.
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, potentially interacting with the nitrogen and oxygen atoms in the solute.
Chlorinated Dichloromethane (DCM), ChloroformThese solvents have moderate polarity and are good at dissolving a wide range of organic compounds.
Ethers Diethyl ether, 1,4-DioxaneThese are less polar than the other classes but can still act as hydrogen bond acceptors.
Non-polar Toluene, Heptane, HexaneThese are included as negative controls to confirm the polar nature of the solute. Low solubility is expected.

A logical workflow for solvent selection is presented below:

Solvent_Selection_Workflow A Analyze Solute Structure (6-Ethoxy-2-fluoro-3-nitropyridine) B Predict Physicochemical Properties (Polarity, H-bonding potential) A->B Leads to C Select Initial Solvent Panel (Polar Aprotic, Polar Protic, Non-polar) B->C Informs D Perform Qualitative Solubility Test C->D Test with E Down-select Promising Solvents D->E Based on results F Quantitative Solubility Determination (e.g., Shake-Flask Method) E->F For G Analyze and Compare Results F->G Yields H Select Optimal Solvent G->H Leads to Shake_Flask_Method cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solute to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant D->E F Dilute filtrate E->F G Analyze by HPLC F->G H Calculate solubility G->H

Sources

Troubleshooting low conversion rates of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion Rates in Nucleophilic Aromatic Substitution ( )

Executive Summary: The "Push-Pull" Conflict

If you are experiencing low conversion rates with 6-Ethoxy-2-fluoro-3-nitropyridine , you are likely encountering an electronic conflict inherent to this specific scaffold.

While the 3-nitro group and the pyridine nitrogen strongly activate the 2-position for nucleophilic attack, the 6-ethoxy group acts as a resonance donor (+M effect). This pushes electron density back into the ring, partially neutralizing the electrophilicity required for the rate-determining step of the


 mechanism.

Unlike the highly reactive 2,6-difluoro-3-nitropyridine, this mono-alkoxy variant requires strictly anhydrous conditions, polar aprotic solvents, and elevated thermal energy to overcome the deactivating resonance of the ethoxy substituent.

Diagnostic Framework

Before altering your protocol, verify which of the three common failure modes is occurring:

Failure ModeObservation (LCMS/NMR)Root Cause
Stalled Reaction High recovery of Starting Material (SM); Product forms slowly.Electronic Deactivation: The nucleophile is too weak or the temperature is too low to overcome the 6-ethoxy donation.
Hydrolysis Appearance of mass M-18 (loss of F, gain of OH). Formation of 6-ethoxy-3-nitro-2-pyridone.Wet Solvent/Hygroscopic Base: Water competes with your nucleophile. The 2-F bond is highly susceptible to hydrolysis.
Regio-Scrambling Unexpected peaks; loss of Ethoxy group.Nucleophilic Attack at C6: Rare, but possible with small, hard nucleophiles (e.g., methoxide) at high temperatures.

Interactive Troubleshooting Guide (Q&A)

Q1: "I am using Ethanol/Methanol as a solvent, but the reaction stalls at 40% conversion. Why?"

A: Protic solvents are the enemy of this specific reaction. While alcohols are common for simple pyridines, they hinder the reaction of 6-ethoxy-2-fluoro-3-nitropyridine in two ways:

  • Hydrogen Bonding: Alcohols hydrogen-bond to your nucleophile (especially amines), forming a "solvent cage" that reduces its kinetic energy and nucleophilicity [1].

  • Solvolysis Competition: If you are using an alkoxide base, you risk exchanging the 2-Fluoro group with the solvent (e.g., forming 2-methoxy-6-ethoxy... instead of your product).

Recommendation: Switch to Polar Aprotic Solvents like DMSO, DMF, or NMP . These solvents solvate the cation (e.g.,


) but leave the nucleophilic anion "naked" and highly reactive, significantly lowering the activation energy [2].
Q2: "What is the optimal base for coupling amines to this scaffold?"

A: Avoid hydroxide bases (


) as they introduce water and promote hydrolysis to the pyridone.
  • For Primary/Secondary Amines: Use DIPEA (Hünig's base) or Triethylamine (2.0 - 3.0 equivalents). These organic bases scavenge the HF generated without acting as competing nucleophiles.

  • For Weak Nucleophiles: Use Cesium Carbonate (

    
    )  in dry DMF. The "Cesium Effect" improves solubility and reactivity due to the large ionic radius of cesium, which forms looser ion pairs with the nucleophile [3].
    
Q3: "I'm running the reaction at Room Temperature (RT). Do I need heat?"

A: Yes. While 2-fluoro-3-nitropyridine reacts violently at RT, the 6-ethoxy group stabilizes the ring . You typically need to heat this reaction to 50°C – 80°C to drive it to completion.

  • Caution: Do not exceed 100°C unless necessary, as the nitro group can facilitate thermal decomposition or displacement of the ethoxy group at extreme temperatures.

Visualizing the Mechanism & Troubleshooting Logic

Figure 1: Reaction Mechanism & Electronic Effects

The diagram below illustrates the competition between the activating Nitro group and the deactivating Ethoxy group during the formation of the Meisenheimer Complex.

ReactionMechanism SM Starting Material (6-Ethoxy-2-fluoro-3-nitropyridine) TS Meisenheimer Complex (Transition State) SM->TS Rate Determining Step (Addition) Nu Nucleophile (R-NH2) Nu->TS Prod Product (2-Substituted-6-ethoxy...) TS->Prod Elimination of F- Nitro 3-Nitro Group (Strong Activation) Nitro->SM Inductive Withdrawal (-I) Resonance Withdrawal (-M) Ethoxy 6-Ethoxy Group (Weak Deactivation via +M) Ethoxy->SM Resonance Donation (+M) Increases e- density

Caption: The 3-Nitro group lowers the energy of the transition state, while the 6-Ethoxy group slightly raises it by donating electron density, necessitating optimized conditions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Conversion CheckSolvent 1. Check Solvent Start->CheckSolvent IsProtic Is it Alcohol/Protic? CheckSolvent->IsProtic SwitchSolvent Action: Switch to dry DMF/DMSO IsProtic->SwitchSolvent Yes CheckTemp 2. Check Temperature IsProtic->CheckTemp No SwitchSolvent->CheckTemp IsRT Is it < 40°C? CheckTemp->IsRT IncreaseTemp Action: Heat to 60-80°C IsRT->IncreaseTemp Yes CheckBase 3. Check Base/Water IsRT->CheckBase No IncreaseTemp->CheckBase IsHydroxide Using OH- or wet solvent? CheckBase->IsHydroxide SwitchBase Action: Use DIPEA or dry Cs2CO3 + Molecular Sieves IsHydroxide->SwitchBase Yes Success Reaction Complete IsHydroxide->Success No SwitchBase->Success

Caption: Step-by-step logic flow to isolate the cause of stalled reactions.

Recommended Experimental Protocol

Objective: Synthesis of 2-amino-substituted derivative via


.

Reagents:

  • Substrate: 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)

  • Base: DIPEA (2.5 equiv) or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Procedure:

  • Preparation: Flame-dry a reaction vial and cool under

    
    .
    
  • Dissolution: Dissolve the substrate in anhydrous DMSO.

  • Addition: Add the base followed by the amine nucleophile.

  • Reaction:

    • Initial: Stir at Room Temperature for 1 hour.

    • Check: Monitor by TLC/LCMS. If conversion < 10%, heat to 60°C .

    • Monitoring: The reaction is usually complete within 4-6 hours at 60°C.

  • Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), dry over

    
    , and concentrate.
    

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for solvent effects on nucleophilicity).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol 1.

    
    ). Link
    
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanistic grounding for Meisenheimer complexes). Link

  • BenchChem. (2025).[1] Application Notes: Nucleophilic Aromatic Substitution on Fluoropyridines. BenchChem Technical Library. Link

Sources

Removing impurities from commercial 6-Ethoxy-2-fluoro-3-nitropyridine batches

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier-3 Technical Support resource. It assumes the user possesses a background in organic synthesis but requires specific, field-tested strategies for this labile intermediate.

Subject: Impurity Profiling & Remediation Protocols Ticket Type: Advanced Troubleshooting Applicable CAS: Analogous to 2,6-difluoro-3-nitropyridine derivatives

Executive Summary: The "Labile Fluorine" Trap

As a Senior Application Scientist, I often see researchers struggle with 6-Ethoxy-2-fluoro-3-nitropyridine . The core challenge is not just the synthesis, but the purification. The molecule contains a "loaded spring": the C2-Fluorine atom.

Because it is ortho to the nitro group and adjacent to the pyridine nitrogen, this fluorine is exceptionally electrophilic. While this makes it excellent for your next step (likely an SNAr reaction), it also makes it highly susceptible to hydrolysis during purification, leading to the formation of pyridones (2-hydroxy impurities) that are notoriously difficult to separate.

This guide provides a self-validating workflow to clean up commercial or synthesized batches without destroying the active C2-F handle.

Diagnostic Profiling: Know Your Impurities

Before attempting purification, you must diagnose the specific contaminants. Commercial batches of this scaffold typically contain three specific impurity classes.

The Impurity Matrix
Impurity TypeOriginPolarity (Rel. to Target)Diagnostic Signal (NMR/LCMS)
A: 6-Ethoxy-3-nitro-2-pyridone Hydrolysis of C2-F (Moisture attack)High (Streaks on Silica)1H NMR: Broad singlet >11 ppm (NH/OH). 19F NMR: Signal disappears.
B: 2,6-Diethoxy-3-nitropyridine Over-reaction (Bis-substitution)Low (Non-polar)1H NMR: Two ethyl patterns. 19F NMR: Signal disappears.
C: 2-Ethoxy-6-fluoro-3-nitropyridine Regioisomer (Attack at C2 vs C6)Medium (Close to target)19F NMR: Distinct shift (approx. 5-10 ppm diff from target).
Workflow Visualization: Diagnostic Logic

Use the following logic flow to interpret your crude data.

ImpurityDiagnosis Start Crude Batch Analysis F_NMR Step 1: 19F NMR Check Start->F_NMR Has_F Fluorine Signal Present? F_NMR->Has_F Check_Shift Check Chemical Shift Has_F->Check_Shift Yes No_F No Fluorine Signal Has_F->No_F No Regio Impurity: 2-Ethoxy Isomer Check_Shift->Regio Abnormal Shift Target Target: 6-Ethoxy-2-fluoro Check_Shift->Target Expected Shift H_NMR Step 2: 1H NMR Check No_F->H_NMR Broad_Singlet Broad NH/OH >11ppm? H_NMR->Broad_Singlet Pyridone Impurity: Pyridone (Hydrolysis) Broad_Singlet->Pyridone Yes BisEthoxy Impurity: Bis-Ethoxy Broad_Singlet->BisEthoxy No

Caption: Decision tree for identifying impurities based on 19F and 1H NMR signatures.

Remediation Protocols

Protocol A: Removing the "Pyridone" (Hydrolysis Product)

The Problem: The pyridone impurity (Impurity A) acts as a "poison" in subsequent couplings because it can chelate catalysts or consume base. It is significantly more polar than the target.

The Fix: The "Dry" Silica Plug Do not use aqueous basic washes (e.g., NaOH/NaHCO3) to remove this, as it will accelerate the hydrolysis of your remaining target.

  • Dissolution: Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM) . Avoid Methanol.

  • Preparation: Pack a short column (plug) with silica gel. Pre-equilibrate with 10% Ethyl Acetate in Hexanes.

  • Filtration: Pass the DCM solution through the plug.

    • Mechanism:[1][2][3][4][5] The target (6-Ethoxy-2-fluoro) is lipophilic and will elute rapidly. The pyridone is highly polar (due to H-bonding capability) and will stick tightly to the silica baseline.

  • Elution: Flush with 15% EtOAc/Hexanes until the UV-active product band is collected. Stop before the baseline moves.

  • Validation: Run TLC. The pyridone stays at

    
    ; the target moves to 
    
    
    
    .
Protocol B: Removing Regioisomers & Bis-Ethoxy

The Problem: These impurities have similar polarity to the target, making chromatography difficult and expensive on a large scale.

The Fix: Differential Solubility (Recrystallization) The 2-fluoro target usually has a higher melting point and better crystallinity than the bis-ethoxy byproduct due to the dipole created by the nitro-fluorine interaction.

  • Solvent Selection: Use a Heptane/Toluene system. (Avoid alcohols like Ethanol, as they can undergo SNAr with the C2-F at high temps, creating a new ethoxy impurity).

  • Dissolution: Suspend crude solid in Toluene (10 mL per gram). Heat to 60°C.

    • Note: Do not boil excessively; thermal instability is a risk.

  • Precipitation: Add Heptane dropwise until turbidity persists.

  • Cooling: Cool slowly to Room Temperature, then to 0°C.

  • Harvest: Filter the crystals. The bis-ethoxy impurity generally remains in the mother liquor.

Mechanism of Failure (Why batches degrade)

Understanding the degradation pathway is essential for prevention. The diagram below illustrates why moisture is the enemy of this specific scaffold.

HydrolysisMechanism Target 6-Ethoxy-2-fluoro-3-nitropyridine (Highly Electrophilic C2) Complex Meisenheimer Complex (Stabilized by NO2) Target->Complex + H2O (Attack at C2) Water H2O (Moisture) Water->Complex Pyridone 6-Ethoxy-3-nitro-2-pyridone (Thermodynamic Sink) Complex->Pyridone - HF HF HF (Byproduct) Complex->HF

Caption: The SNAr hydrolysis mechanism. The Nitro group at C3 activates the C2-Fluorine, making it susceptible to attack by water, leading to the stable pyridone.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol for recrystallization? A: NO. While standard nitropyridines are often recrystallized from EtOH, your compound has a labile fluorine. Heating in ethanol can cause a slow SNAr reaction, converting your 2-fluoro target into the 2,6-diethoxy impurity. Stick to non-nucleophilic solvents like Toluene, Heptane, or DCM.

Q: My LCMS shows a mass of M+16. What is it? A: This is likely the oxidation of the pyridine nitrogen to the N-oxide, or more likely, a misinterpretation of the Hydrolysis product (Pyridone) .

  • Target MW: 186.1

  • Pyridone MW: 184.1 (Loss of F [19], Gain of OH [17] = Net -2).

  • Check: If you see M-2 or M+16 (depending on ionization adducts), suspect hydrolysis.

Q: I stored the batch in the fridge, but it turned from yellow to orange. Is it ruined? A: The color shift to orange usually indicates the formation of the pyridone (which has a different conjugation system) or trace decomposition. Run a 19F NMR. If the fluorine signal is still strong and sharp, the impurity is likely superficial. Perform the "Silica Plug" (Protocol A) to restore the bright yellow color.

References & Grounding

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Pyridine reactivity and SNAr activation by nitro groups).

  • Estel, L., Marsais, F., & Queguiner, G. (1988). Synthesis of 2-chloro-3-nitropyridines and their regioselective substitution. Journal of Organic Chemistry. (Foundational work on the regioselectivity of nucleophilic attack on halonitropyridines).

  • Bloch, R. (1998). Additions of Organometallic Reagents to C=N Bonds: Reactivity and Selectivity. Chemical Reviews. (Mechanistic insight into the activation of C2-position in pyridines).

  • Sigma-Aldrich/Merck. Safety Data Sheet: 2,6-Difluoro-3-nitropyridine. (Source for stability data and handling precautions of the precursor).

Sources

Addressing catalyst poisoning when reducing 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Double-Edge" Challenge

Reducing 6-Ethoxy-2-fluoro-3-nitropyridine presents a classic "double-edge" problem in catalysis. You are fighting two opposing forces:

  • Catalyst Poisoning (The Stall): The pyridine nitrogen (enriched by the electron-donating 6-ethoxy group) acts as a strong Lewis base, coordinating tightly to metal active sites and halting the reaction.

  • Hydrodefluorination (The Side Reaction): The 2-fluoro position is activated by the pyridine ring. Standard hydrogenation catalysts (like Pd/C) will readily cleave the C-F bond, generating fluoride ions (

    
    ) which further poison the support and yield the des-fluoro impurity.
    

This guide prioritizes Chemical Reduction (Iron-mediated) as the most robust solution, while providing optimized protocols for Catalytic Hydrogenation (Pt-based) for users requiring high-throughput methods.

Module 1: Diagnostic Center (Troubleshooting & FAQs)

Q1: My reaction starts fast but stops at ~50% conversion. Adding more catalyst doesn't help. Is this poisoning?

A: Yes, this is classic Product Inhibition .

  • Mechanism: As the nitro group reduces to the amine, the product (an aminopyridine) becomes a better ligand than the starting material. The newly formed primary amine (

    
    ) and the pyridine nitrogen chelate or bind strongly to the metal surface, effectively "capping" the active sites.
    
  • Verification: Take an aliquot. If the supernatant is clear but the catalyst has clumped significantly, the surface charge has been altered by strong adsorption.

Q2: I see a new spot on TLC/LCMS with a mass of [M-18]. What is happening?

A: This is likely Hydrodefluorination (Loss of F, gain of H), not simple reduction.

  • Cause: If you are using Palladium (Pd/C), it is notorious for cleaving C-Halogen bonds on aromatic rings. The resulting HF (hydrofluoric acid) reacts with the catalyst support (especially if silica-based), leaching metal and killing activity.

  • The Fix: Stop using Pd/C. Switch to Platinum (Pt/C) or Sulfided Platinum, which favors nitro reduction over halogen cleavage.

Q3: Can I just add acid to prevent the pyridine from binding?

A: Proceed with Caution.

  • The Theory: Acid (e.g., HCl, AcOH) protonates the pyridine nitrogen (

    
    ), preventing it from binding to the metal.
    
  • The Risk: Your molecule has a 6-ethoxy group . Strong acids combined with heat can cleave this ether, converting your molecule into a pyridone derivative.

  • Recommendation: Use mild acids like Acetic Acid (AcOH) or buffered systems, avoiding strong mineral acids at high temperatures.

Module 2: Mitigation Strategies & Logic

The following decision tree outlines the logical pathway to selecting the correct reduction method based on your available equipment and tolerance for impurities.

ReductionLogic Start Start: Reduction of 6-Ethoxy-2-fluoro-3-nitropyridine Decision1 Is C-F retention critical? Start->Decision1 PdC Avoid Pd/C (High risk of defluorination) Decision1->PdC No (Rare) Decision2 Is scale >100g? Decision1->Decision2 Yes Iron Method A: Iron/NH4Cl (Chemical Reduction) *Most Robust* Decision2->Iron Yes (Safety/Cost) PtC Method B: Pt/C (Sulfided) (Catalytic Hydrogenation) Decision2->PtC No (Speed/Cleanliness) Success Target: 6-Ethoxy-2-fluoro-3-aminopyridine Iron->Success High Yield No Poisoning PtC->Success Fast Scalable

Caption: Decision matrix for selecting the optimal reduction pathway. Note that Pd/C is explicitly flagged as a high-risk catalyst due to hydrodefluorination.

Module 3: Experimental Protocols

Protocol A: Iron-Mediated Reduction (The "Fail-Safe" Method)

Why this works: Iron reduction (Bechamp-type) proceeds via a single-electron transfer mechanism that does not require surface coordination of the pyridine ring. It is immune to "poisoning" by the nitrogen lone pair and chemically incapable of cleaving the C-F bond under these conditions.

Reagents:

  • Substrate: 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, 4.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve the substrate in Ethanol/Water (3:1).

  • Activation: Add

    
     and stir vigorously.
    
  • Addition: Add Iron powder in portions to control the mild exotherm.

  • Reaction: Heat to 70°C (reflux) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1][2][3] The nitro compound is usually less polar than the amine.

  • Work-up (Critical):

    • Cool to room temperature.[2][4][5]

    • Filter through a Celite pad to remove iron oxide sludge. Wash the pad with Ethyl Acetate.

    • Note: The filtrate may be biphasic.[4] Separate layers, extract aqueous layer with EtOAc.[1][6]

  • Purification: Dry organic layers over

    
     and concentrate. The product is usually pure enough for the next step.
    
Protocol B: Catalytic Hydrogenation (Pt/C Optimization)

Why this works: Platinum (Pt) is far less active for hydrogenolysis (C-F bond breaking) than Palladium. Using a "sulfided" catalyst further poisons the highly active sites responsible for side reactions, leaving the sites responsible for nitro-reduction active.

Reagents:

  • Catalyst: 5% Pt/C (sulfided) OR 1% Pt/V (Vanadium doped). Do not use Pd/C.

  • Solvent: Ethyl Acetate or Methanol.

  • Additive: Acetic Acid (1.0 equiv) - Optional, to prevent amine binding.

Step-by-Step:

  • Preparation: Charge the hydrogenation vessel with substrate and solvent.

  • Catalyst Loading: Add 5% Pt/C (sulfided) at 2–5 wt% loading relative to substrate.

    • Safety: Add catalyst under inert gas (Nitrogen/Argon) to prevent ignition of solvent vapors.

  • Hydrogenation:

    • Pressure: 3–5 bar (45–75 psi). High pressure is not recommended as it promotes defluorination.

    • Temperature: Ambient (20–25°C).

  • Monitoring:

    • Checkpoint: If uptake stalls, purge with

      
      , filter the catalyst, and add fresh catalyst. (This confirms poisoning).
      
  • Work-up: Filter catalyst, wash with solvent, and concentrate.[1][2][4] If Acetic Acid was used, a basic wash (NaHCO3) is required.

Comparative Data Analysis

FeaturePd/C (Standard)Pt/C (Sulfided)Fe / NH4Cl
Catalytic Activity High (Too High)ModerateN/A (Stoichiometric)
C-F Bond Stability Poor (High Defluorination)Good Excellent
Poisoning Risk High (Stalls easily)ModerateNone
Scalability GoodGoodModerate (Solid waste)
Recommendation DO NOT USE Recommended Highly Recommended

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, 345(1-2), 45-53. Link

  • Org. Synth. (1951). "3-Aminopyridine."[5] Organic Syntheses, Coll.[5] Vol. 7, p. 27. (Demonstrates chemical reduction methods for nitropyridines). Link

  • BenchChem Technical Library. (2025). "Catalyst Poisoning in Reactions with Pyridine Ligands." (General mechanism of N-coordination poisoning). Link

  • Liu, Y., et al. (2005).[4][7] "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis, 347, 217–219.[4] (Protocol base for Fe/NH4Cl).[1][2][4][7] Link

Sources

Validation & Comparative

Introduction: Deciphering the Molecular Architecture of a Highly Substituted Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Ethoxy-2-fluoro-3-nitropyridine

6-Ethoxy-2-fluoro-3-nitropyridine is a polysubstituted heterocyclic compound of interest in synthetic chemistry and drug discovery. The pyridine core is decorated with three distinct substituents: an electron-donating ethoxy group, a strongly electronegative fluoro group, and a powerful electron-withdrawing nitro group. This unique electronic arrangement creates a complex and informative spectral landscape. Nuclear Magnetic Resonance (NMR) spectroscopy is the paramount analytical technique for the unambiguous structural elucidation of such molecules, providing precise insights into the connectivity and electronic environment of each atom.[1]

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 6-Ethoxy-2-fluoro-3-nitropyridine. As Senior Application Scientists, our goal is not merely to present data but to explain the underlying principles that govern the observed chemical shifts and coupling constants. We will explore how the interplay of resonance and inductive effects from the three distinct substituents shapes the final spectra, offering a self-validating system for structural confirmation.

Part 1: ¹H NMR Spectral Analysis – A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. For 6-Ethoxy-2-fluoro-3-nitropyridine, we anticipate signals from two distinct regions: the aromatic region for the pyridine ring protons and the aliphatic region for the ethoxy group protons.

Causality Behind Chemical Shifts and Coupling Constants

The chemical shift of each proton is dictated by its local electronic environment. Electron-withdrawing groups (like -NO₂ and -F) decrease the electron density around a proton, "deshielding" it from the external magnetic field and shifting its signal downfield (to a higher ppm value). Conversely, electron-donating groups (like -OEt) increase electron density, "shielding" the proton and shifting its signal upfield (to a lower ppm value).

  • H-4 Proton: This proton is positioned ortho to the strongly electron-withdrawing nitro group and meta to the electronegative fluorine atom. The cumulative deshielding effect from these two groups is expected to shift the H-4 signal significantly downfield, likely making it the most downfield of the aromatic protons.

  • H-5 Proton: This proton is ortho to the electron-donating ethoxy group, which provides a shielding effect through resonance. It is meta to the nitro group, experiencing a weaker deshielding effect. The net result is an upfield shift relative to H-4.

  • Ethoxy Protons (-OCH₂CH₃): The methylene (-OCH₂-) protons are directly attached to an electronegative oxygen atom, causing them to resonate further downfield than the methyl (-CH₃) protons.

Spin-spin coupling provides crucial connectivity information. Protons on adjacent carbons "split" each other's signals into predictable patterns (multiplicities).[2]

  • Ortho Coupling (³J_HH): The two aromatic protons, H-4 and H-5, are ortho to each other and will exhibit mutual coupling, appearing as doublets with a typical coupling constant of 4-6 Hz.[1]

  • Aliphatic Coupling (³J_HH): The methylene and methyl protons of the ethoxy group will split each other into a quartet and a triplet, respectively.

  • Fluorine Coupling (J_HF): The fluorine atom at C-2 will couple with nearby protons. A meta coupling (⁴J_HF) to H-4 is expected, which will further split its signal into a doublet of doublets. A smaller, long-range para coupling (⁵J_HF) to H-5 might also be observable.[3]

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for 6-Ethoxy-2-fluoro-3-nitropyridine, typically recorded in a solvent like CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~ 8.2 - 8.6Doublet of Doublets (dd)³J_H4-H5 ≈ 5-6 Hz, ⁴J_H4-F ≈ 2-4 Hz1H
H-5~ 7.0 - 7.4Doublet (d)³J_H5-H4 ≈ 5-6 Hz1H
-OCH₂ CH₃~ 4.4 - 4.6Quartet (q)³J_H-H ≈ 7 Hz2H
-OCH₂CH₃ ~ 1.4 - 1.6Triplet (t)³J_H-H ≈ 7 Hz3H
Comparative Insight

To appreciate the influence of the substituents, consider a hypothetical alternative: 2-fluoro-3-nitropyridine . In this analogue, the absence of the electron-donating ethoxy group at C-6 would result in both H-4 and H-5 protons appearing at a more downfield position. The introduction of the ethoxy group provides a valuable upfield shift, aiding in spectral separation and assignment.

Part 2: ¹³C NMR Spectral Analysis – Probing the Carbon Skeleton

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.[1] However, the presence of fluorine introduces informative C-F couplings.

Dissecting the Substituent Effects on Carbon Chemical Shifts

The chemical shifts of the pyridine ring carbons are highly sensitive to the attached substituents.

  • C-2 (Fluoro-substituted): This carbon is directly bonded to the highly electronegative fluorine atom. This direct attachment results in a dramatic downfield shift and, most significantly, a very large one-bond C-F coupling constant (¹J_CF), which is a hallmark of a C-F bond.[3] The signal for C-2 will appear as a large doublet.

  • C-6 (Ethoxy-substituted): Similarly, the direct attachment to the oxygen of the ethoxy group causes a strong deshielding effect, shifting the C-6 signal significantly downfield.

  • C-3 (Nitro-substituted): The electron-withdrawing nitro group deshields the C-3 carbon to which it is attached.

  • C-4 and C-5: These carbons are influenced by the electronic effects of all three substituents. Their precise chemical shifts are a complex interplay of induction and resonance, but they are expected to resonate in the typical aromatic region for substituted pyridines.[4][5]

  • Ethoxy Carbons (-OCH₂CH₃): These will appear in the upfield, aliphatic region of the spectrum.

Predicted ¹³C NMR Data

The following table outlines the expected ¹³C NMR data. The C-F coupling constants are particularly diagnostic.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key C-F Coupling (J_CF, Hz)
C-2~ 155 - 160¹J ≈ 230 - 260 Hz
C-6~ 160 - 165-
C-3~ 135 - 140²J ≈ 15 - 25 Hz
C-4~ 130 - 135³J ≈ 3 - 7 Hz
C-5~ 110 - 115-
-O CH₂****CH₃~ 60 - 65-
-OCH₂CH₃ ~ 14 - 16-
Comparative Insight

Comparing the expected spectrum to that of 6-ethoxy-3-nitropyridine highlights the critical role of the fluorine substituent. In the absence of fluorine, the C-2 signal would appear much further upfield and as a simple singlet. The introduction of fluorine not only shifts this signal downfield but also introduces the characteristic large one-bond C-F coupling, providing indisputable evidence for its position.

Part 3: Experimental Protocol for NMR Analysis

To ensure high-quality, reproducible data, the following experimental protocol is recommended. This self-validating system includes steps for acquiring comprehensive 1D and 2D data for unambiguous assignment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of 6-Ethoxy-2-fluoro-3-nitropyridine.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can slightly alter chemical shifts.[6][7][8]

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: ~12-16 ppm.

    • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on sample concentration.

  • ¹³C{¹H} NMR Acquisition:

    • Experiment: Standard 1D carbon experiment with proton decoupling.

    • Spectral Width: ~220-240 ppm.

    • Pulse Angle: 45 degrees.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.

  • 2D NMR for Unambiguous Assignment (Recommended):

    • COSY (Correlation Spectroscopy): To confirm ¹H-¹H coupling networks (e.g., H-4 with H-5, and -OCH₂- with -CH₃).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are essential for assigning quaternary carbons and piecing together the molecular fragments.

Part 4: Visualization of Key Structural Correlations

The following diagram illustrates the key through-bond NMR correlations that are fundamental to the structural elucidation of 6-Ethoxy-2-fluoro-3-nitropyridine.

Caption: Key through-bond NMR correlations for structural assignment.

Conclusion

The ¹H and ¹³C NMR spectra of 6-Ethoxy-2-fluoro-3-nitropyridine are rich with information, directly reflecting the molecule's unique electronic structure. A thorough analysis of chemical shifts and coupling patterns, particularly the diagnostic C-F and H-F couplings, allows for an unequivocal confirmation of its constitution. By comparing the expected data with that of simpler analogues, the specific influence of each substituent can be appreciated. The combination of 1D and 2D NMR techniques, guided by a robust experimental protocol, provides researchers with a powerful and self-validating toolkit for the characterization of complex substituted pyridines.

References

  • Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
  • CORE. (2012). Specificity of N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides.
  • BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • ResearchGate. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
  • ACS Publications. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • (n.d.). Nitrogen NMR shieldings of.
  • ACS Publications. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Canadian Science Publishing. (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
  • Semantic Scholar. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • ACS Publications. (n.d.). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds.
  • PMC. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts.
  • PMC. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.
  • (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut.
  • (n.d.). H NMR Spectroscopy.
  • (n.d.). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.

Sources

LC-MS fragmentation patterns of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 6-Ethoxy-2-fluoro-3-nitropyridine: A Comparative Approach

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation patterns of 6-Ethoxy-2-fluoro-3-nitropyridine. In the absence of published spectra for this specific molecule, this document serves as a predictive guide based on established fragmentation principles of related nitroaromatic, halogenated, and heterocyclic compounds. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of how to characterize this and structurally similar molecules, enabling them to develop robust analytical methods for identification and quantification.

We will deconstruct the molecule's structure to predict its behavior under common ionization and collision-induced dissociation (CID) conditions. This guide will also offer a comparative perspective against alternative pyridine structures to highlight the diagnostic value of specific fragments.

Molecular Structure and Predicted Ionization

6-Ethoxy-2-fluoro-3-nitropyridine (C₇H₇FN₂O₃) has a calculated monoisotopic mass of 186.0441 Da. The structure contains several key features that dictate its mass spectrometric behavior:

  • Pyridine Ring: A basic nitrogenous heterocycle, prone to protonation in positive-ion electrospray ionization (ESI).

  • Nitro Group (-NO₂): An electron-withdrawing group that influences the electron density of the ring and is a common source of characteristic neutral losses (NO, NO₂, HNO₂).[1][2]

  • Fluoro Group (-F): A highly electronegative halogen. The C-F bond is strong, meaning fluorine loss is less common than for other halogens, but its presence influences fragmentation pathways.[3][4]

  • Ethoxy Group (-OC₂H₅): Can undergo characteristic losses of ethylene (C₂H₄) or an ethyl radical (•C₂H₅).

Given the basicity of the pyridine nitrogen, 6-Ethoxy-2-fluoro-3-nitropyridine is expected to ionize efficiently in positive-ion ESI, forming a protonated molecule, [M+H]⁺, at m/z 187.0519.

Predicted Fragmentation Pathways (MS/MS)

Upon subjecting the [M+H]⁺ precursor ion to collision-induced dissociation (CID), a cascade of fragmentation events is anticipated. The electron-deficient nature of the nitropyridine ring, combined with the various substituents, creates several competing fragmentation channels.[1][5]

Key Fragmentation Families:
  • Losses from the Ethoxy Group: This is often an initial and prominent fragmentation pathway for ethoxy-substituted aromatics.

    • Neutral Loss of Ethylene (C₂H₄, 28.03 Da): A common rearrangement reaction resulting in a hydroxylated pyridine derivative. This is often a major fragment.

    • Radical Loss of Ethyl (•C₂H₅, 29.04 Da): Less common in even-electron species like [M+H]⁺ but can occur.

  • Losses from the Nitro Group: Fragmentation of the nitro group is highly characteristic of nitroaromatic compounds.[2][6]

    • Neutral Loss of Nitric Oxide (NO, 29.99 Da): Often observed, leading to a radical cation.

    • Neutral Loss of Nitrogen Dioxide (•NO₂, 46.01 Da): A direct cleavage that is a hallmark of nitro compounds.

    • Neutral Loss of Nitrous Acid (HNO₂, 47.01 Da): A rearrangement-based loss, particularly if a proton is available nearby.

  • Pyridine Ring Cleavage: At higher collision energies, the pyridine ring itself can fragment, although this typically produces lower-mass ions and is less diagnostically specific than substituent losses.[7]

The interplay of these pathways provides a unique "fingerprint" for the molecule. For instance, a sequential loss of ethylene followed by NO₂ would be highly indicative of the parent structure.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathways for the protonated molecule of 6-Ethoxy-2-fluoro-3-nitropyridine.

G parent [M+H]⁺ m/z 187.05 frag1 Loss of C₂H₄ [M+H-28]⁺ m/z 159.02 parent->frag1 - C₂H₄ (28.03 Da) frag2 Loss of NO₂ [M+H-46]⁺ m/z 141.04 parent->frag2 - •NO₂ (46.01 Da) frag3 Loss of NO [M+H-30]⁺˙ m/z 157.05 parent->frag3 - •NO (29.99 Da) frag4 Loss of C₂H₄ + NO₂ [M+H-28-46]⁺ m/z 113.01 frag1->frag4 - •NO₂ (46.01 Da)

Caption: Predicted primary fragmentation pathways for [M+H]⁺ of 6-Ethoxy-2-fluoro-3-nitropyridine.

Comparative Fragmentation Analysis

To appreciate the diagnostic power of the predicted fragments, we compare them with those expected from structurally similar molecules. This comparison is crucial for isomeric differentiation and impurity profiling.

CompoundStructureKey Differentiating FragmentationRationale
6-Ethoxy-2-fluoro-3-nitropyridine Ethoxy, Fluoro, NitroPrimary Loss of C₂H₄ (28 Da) from the ethoxy group. Subsequent or direct loss of •NO₂ (46 Da).The ethoxy group provides a facile neutral loss pathway, which is highly characteristic.
6-Methoxy-2-fluoro-3-nitropyridine Methoxy, Fluoro, NitroPrimary Loss of CH₂O (30 Da) or •CH₃ (15 Da) from the methoxy group.The fragmentation of the methoxy group yields different mass shifts compared to the ethoxy group, allowing clear differentiation.
6-Ethoxy-2-chloro-3-nitropyridine Ethoxy, Chloro, NitroIsotopic Pattern for Chlorine. The [M+H]⁺ and chlorine-containing fragments will show a characteristic M/M+2 pattern with a ~3:1 ratio.[4]The presence of chlorine provides a distinct isotopic signature that is absent in the fluoro analogue.
2-Ethoxy-5-nitropyridine IsomerPotential for different fragment intensities. While the same losses (C₂H₄, •NO₂) are possible, their relative abundances may differ due to the altered electronic effects and steric environment around the substituents.The proximity of substituents ("ortho effects") can influence fragmentation probabilities.[2] For example, the interaction between the ethoxy and nitro groups might be different.

Experimental Protocols

To validate these predictions, a robust LC-MS/MS method is required. The following protocol provides a starting point for method development. The choice of a C18 column is standard for small molecules of this polarity, and the gradient elution ensures good separation from potential impurities.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 6-Ethoxy-2-fluoro-3-nitropyridine in acetonitrile.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid serves to promote protonation for positive-ion ESI.

Liquid Chromatography (LC) Conditions
ParameterValueRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase.
Gradient 5% B to 95% B over 8 minA typical gradient for screening and method development.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µL
Mass Spectrometry (MS) Conditions
ParameterValueRationale
Ionization Mode ESI, PositiveThe basic pyridine nitrogen is readily protonated.
Capillary Voltage 3.5 kVStandard voltage for stable spray.
Source Temp. 120 °C
Desolvation Temp. 350 °CEnsures efficient solvent evaporation.
Full Scan (MS1) m/z 50-300To detect the [M+H]⁺ precursor ion.
MS/MS Scan Precursor: 187.05Isolate the protonated molecule.
Collision Energy Ramped 10-40 eVA ramped energy allows for the observation of both low-energy (e.g., C₂H₄ loss) and high-energy (e.g., ring cleavage) fragments in a single scan.
Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1 mg/mL Stock in ACN working Dilute to 1 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid stock->working lc LC Separation (C18 Column) working->lc ms1 MS1 Scan (Detect [M+H]⁺ at m/z 187.05) lc->ms1 ms2 MS/MS Scan (Fragment m/z 187.05) ms1->ms2 data Data Analysis (Identify Fragments) ms2->data

Caption: General workflow for the LC-MS/MS analysis of 6-Ethoxy-2-fluoro-3-nitropyridine.

Summary of Predicted Mass Spectral Data

The table below summarizes the predicted key ions for 6-Ethoxy-2-fluoro-3-nitropyridine under positive-ion ESI-MS/MS conditions. This serves as a reference for experimental data interpretation.

Ion DescriptionProposed FormulaPredicted m/zNeutral Loss
[M+H]⁺ (Precursor) [C₇H₈FN₂O₃]⁺187.0519 -
Fragment 1[C₅H₄FN₂O₂]⁺159.0210C₂H₄
Fragment 2[C₇H₈FN₁O]⁺141.0434•NO₂
Fragment 3 (Radical)[C₇H₈FN₁O₂]⁺˙157.0547•NO
Fragment 4[C₅H₃FN₁O]⁺113.0121C₂H₄ + •NO₂

Conclusion

The structural characterization of 6-Ethoxy-2-fluoro-3-nitropyridine via LC-MS/MS relies on the systematic interpretation of fragmentation patterns derived from its distinct functional groups. The most diagnostically significant fragments are predicted to arise from the neutral loss of ethylene (m/z 159.02) and the loss of a nitrogen dioxide radical (m/z 141.04). By comparing these fragmentation pathways with those of structurally related analogues, researchers can achieve unambiguous identification and differentiate between isomers and impurities. The provided experimental protocol offers a robust starting point for developing a validated analytical method tailored to this and similar compounds in complex matrices.

References

  • BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • The Journal of Organic Chemistry. (1966). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Available at: [Link]

  • Physical Chemistry Chemical Physics. (2023). Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study. RSC Publishing. Available at: [Link]

  • The Journal of Chemical Physics. (2011). Effect of fluoro substitution on the fragmentation of the K-shell excited/ionized pyridine studied by electron impact. PubMed. Available at: [Link]

  • Molecules. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Available at: [Link]

  • ResearchGate. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • The Journal of Organic Chemistry. (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Analytical and Bioanalytical Chemistry. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-2-methyl-3-nitropyridine. Available at: [Link]

  • Journal of Pesticide Science. (2009). LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode. ResearchGate. Available at: [Link]

  • Physical Chemistry Chemical Physics. (2025). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. RSC Publishing. Available at: [Link]

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A Comparative Guide to HPLC Method Development for Purity Analysis of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 6-Ethoxy-2-fluoro-3-nitropyridine, a key intermediate in pharmaceutical synthesis. We will explore the rationale behind methodological choices, present detailed experimental protocols, and provide supporting data to guide researchers, scientists, and drug development professionals in establishing a robust, stability-indicating purity assay.

Introduction: The Analytical Challenge

6-Ethoxy-2-fluoro-3-nitropyridine is a polar aromatic compound. Its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). A reliable analytical method is therefore essential to quantify the main component and separate it from potential process impurities and degradation products. The inherent characteristics of the molecule—a pyridine ring, a nitro group, a fluoro substituent, and an ethoxy group—present a unique set of challenges and opportunities for chromatographic separation.

The primary goal is to develop a stability-indicating HPLC method, which is a method that can accurately measure the decrease in the amount of the active ingredient due to degradation. According to the International Council for Harmonisation (ICH) guidelines, such a method is crucial for evaluating the stability of drug substances.[1][2]

Method Development Strategy: A Tale of Two Phases

The development of a successful HPLC method hinges on the judicious selection of the stationary and mobile phases.[3][4][5] Given the polar nature of 6-Ethoxy-2-fluoro-3-nitropyridine, two primary approaches were considered: Reversed-Phase (RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).

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// Edges Analyte -> Strategy; Strategy -> RPHPLC [label=" Hydrophobic Interactions "]; Strategy -> HILIC [label=" Hydrophilic Interactions "]; RPHPLC -> StationaryPhase; HILIC -> StationaryPhase; RPHPLC -> MobilePhase; HILIC -> MobilePhase; } dpt

Initial Method Development Strategy

Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC, utilizing a non-polar stationary phase and a polar mobile phase.[6][7] For compounds with aromatic rings, phenyl-based stationary phases can offer unique selectivity due to π-π interactions.[6][8][9] Given the aromatic nature of the analyte, a phenyl column was selected as a primary candidate alongside the traditional C18 column.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in RP-HPLC.[10] It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. While our target analyte is polar, initial screening on RP-HPLC is generally the preferred starting point due to its robustness and wide applicability.[6]

Experimental Design and Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) was used.[11] The DAD is crucial for purity analysis as it allows for the simultaneous acquisition of absorbance data across a wide range of wavelengths, enabling peak purity assessment.[11][12][13]

  • Columns:

    • Method A (C18): Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm

    • Method B (Phenyl-Hexyl): Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Chemicals and Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and water (Milli-Q or equivalent). Formic acid and ammonium formate (analytical grade). 6-Ethoxy-2-fluoro-3-nitropyridine reference standard and samples.

Initial Method Screening

The initial screening focused on finding a suitable mobile phase composition for both the C18 and Phenyl-Hexyl columns. A generic gradient was employed to assess the retention and peak shape of the analyte.

Protocol 1: Initial Gradient Screening

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm (a common wavelength for aromatic compounds)

  • Injection Volume: 5 µL

Method Optimization

Based on the initial screening, the Phenyl-Hexyl column provided better peak shape and retention for the main peak. The subsequent optimization focused on this column with the goal of achieving a shorter run time and better resolution of impurities. Both isocratic and gradient elution methods were evaluated.[4][14]

Protocol 2: Optimized Isocratic Method (Method B-Iso)

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 20 mM Ammonium Formate (pH 3.0) : Acetonitrile (60:40 v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 260 nm (determined from the UV spectrum of the analyte)

  • Injection Volume: 10 µL

Protocol 3: Optimized Gradient Method (Method B-Grad)

  • Column: Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 10 minutes, hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: 260 nm

  • Injection Volume: 10 µL

Comparative Performance Data

The developed methods were compared based on key chromatographic parameters.

ParameterMethod A (C18 - Initial)Method B-Iso (Phenyl-Hexyl)Method B-Grad (Phenyl-Hexyl)
Retention Time (min) 8.25.79.5
Tailing Factor 1.61.11.2
Theoretical Plates 5500850012000
Resolution (main peak to closest impurity) 1.82.54.1

Data Interpretation: The Phenyl-Hexyl column (Method B) demonstrated superior performance with a significantly better tailing factor and a higher number of theoretical plates, indicating better column efficiency. The gradient method (Method B-Grad) provided the best resolution for all observed impurities, making it the most suitable for a purity assay.

Method Validation: Ensuring Trustworthiness

The optimized gradient method (Method B-Grad) was subjected to validation according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[15][16][17][18]

dot graph MethodValidation { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12];

// Nodes Method [label="Optimized HPLC Method\n(Method B-Grad)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Validation [label="Method Validation (ICH Q2(R1))", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Specificity [label="Specificity", fillcolor="#FBBC05", fontcolor="#202124"]; Linearity [label="Linearity & Range", fillcolor="#FBBC05", fontcolor="#202124"]; Accuracy [label="Accuracy", fillcolor="#FBBC05", fontcolor="#202124"]; Precision [label="Precision", fillcolor="#FBBC05", fontcolor="#202124"]; Robustness [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Method -> Validation; Validation -> Specificity; Validation -> Linearity; Validation -> Accuracy; Validation -> Precision; Validation -> Robustness; } dpt

ICH Q2(R1) Method Validation Workflow
Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.[19] To demonstrate this, forced degradation studies were conducted as per ICH guideline Q1A(R2).[1][20][21] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Protocol 4: Forced Degradation Study

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.

The results showed that the method was able to separate the main peak from all degradation products, and the peak purity analysis using the DAD confirmed the homogeneity of the main peak in all stressed samples.[13]

Linearity, Accuracy, and Precision

The method was found to be linear over a concentration range of 5-150 µg/mL with a correlation coefficient (r²) > 0.999. Accuracy, determined by spike recovery, was between 98.5% and 101.2%. Precision, evaluated at three concentration levels, showed a relative standard deviation (RSD) of less than 1.5% for both repeatability and intermediate precision.

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 80-120% of test concentration5 - 150
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%

Conclusion and Recommendations

The developed reversed-phase HPLC method using a Phenyl-Hexyl stationary phase and a gradient elution with an ammonium formate buffer and acetonitrile (Method B-Grad) is demonstrated to be a robust, specific, and reliable method for the purity analysis of 6-Ethoxy-2-fluoro-3-nitropyridine. The comprehensive validation confirms its suitability for quality control and stability studies in a regulated environment.

For routine analysis, the isocratic method (Method B-Iso) could be considered as a time-saving alternative, provided that all potential impurities are still adequately resolved. However, for release testing and stability studies where the separation of all potential degradation products is critical, the validated gradient method is highly recommended.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • Types of HPLC Detectors. (2025, April 1). Phenomenex.
  • ICH Q2(R1)
  • Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). ECA Academy.
  • Diode Array Detector HPLC | DAD. Scion Instruments.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
  • Novel Methods for Detection and Quantitation of Impurities Using a New High Sensitivity Photodiode Array Detector. (2013). Shimadzu.
  • Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.
  • Force Degradation for Pharmaceuticals: A Review. (2023, June). IJSDR.
  • The Eyes of HPLC: Strategic Use of Detectors. (2025, October 8). QbD Group.
  • A practical guide to forced degradation and stability studies for drug substances. Onyx.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1996, November). U.S.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Some new selective stationary phases for RP-HPLC. (2010, October 15). PubMed.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Different Types of Stationary Phases in Liquid Chrom
  • A Complete Guide to Mobile Phase and St
  • HPLC Separation Modes - Stationary Phase in HPLC.
  • Choosing Your LC St
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6).
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. (2026, January 12). PubMed.
  • Development and comparison of reversed-phase ultra high-performance liquid chromatography (RP-UHPLC) and hydrophilic interaction. (2025, June 29). ScienceDirect.
  • Comparative Guide to Analytical Methods for 3-Ethyl-4-nitropyridine 1-oxide. Benchchem.
  • A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Benchchem.
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2018). Chinese Journal of Pharmaceutical Analysis.
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). PMC.
  • Reversed Phase Chrom
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026, February 13). MDPI.

Sources

A Senior Application Scientist's Guide to Interpreting the IR Spectrum of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

In the field of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 6-Ethoxy-2-fluoro-3-nitropyridine is a substituted pyridine derivative with distinct functional groups that serve as valuable synthons in drug development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups within such molecules. This guide offers an in-depth comparison of the characteristic IR absorption peaks for the nitro (NO₂) and fluoro (C-F) groups in this specific molecular context, grounded in established spectroscopic principles and experimental best practices.

The Principle: Why IR Spectroscopy Works

Infrared spectroscopy probes the vibrational energy levels of a molecule.[1][2] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies. The frequency of absorbed radiation directly corresponds to the energy required for a specific vibrational transition. Key factors influencing the absorption frequency include the mass of the atoms in the bond and the bond strength. Stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers).

For 6-Ethoxy-2-fluoro-3-nitropyridine, we are particularly interested in the vibrations of the nitro (NO₂) and fluoro (C-F) groups attached to the pyridine ring. Their unique electronic environments and bond characteristics give rise to strong, diagnostic absorption bands in the IR spectrum.

Analysis of Key Functional Group Vibrations

The Nitro (NO₂) Group: A Tale of Two Stretches

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong electron-withdrawing nature and the large change in dipole moment during vibration.[1][3] This results in two distinct, intense absorption bands corresponding to the asymmetric and symmetric stretching of the two N-O bonds.[4][5]

  • Asymmetric (ν_as) NO₂ Stretch: This high-frequency band arises from the two N-O bonds stretching out of phase with each other. For aromatic nitro compounds, this peak is typically strong and found in the 1550-1475 cm⁻¹ region.[1][4][6] Conjugation with the pyridine ring tends to lower this frequency compared to its aliphatic counterparts.[1][5]

  • Symmetric (ν_s) NO₂ Stretch: This second strong band corresponds to the in-phase stretching of the N-O bonds. It appears at a lower frequency, generally in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[1][4][6]

In the context of 6-Ethoxy-2-fluoro-3-nitropyridine, the presence of both an electron-donating ethoxy group and an electron-withdrawing fluoro group creates a complex electronic environment. The nitro group's ability to withdraw electron density is a combination of resonance and inductive effects.[7][8] This push-pull electronic interaction across the pyridine ring can influence the precise position of these bands within the expected ranges.

The Fluoro (C-F) Group: A Strong Bond in a Crowded Region

The carbon-fluorine bond is the most polar single bond in organic chemistry. Its stretching vibration (ν_C-F) gives rise to a strong absorption band. However, its diagnostic utility can be complicated as it falls within the crowded "fingerprint region" of the spectrum (below 1500 cm⁻¹), where many other bending and stretching vibrations occur.

  • Aryl C-F Stretch: For aryl fluorides, where the fluorine is directly attached to an aromatic ring, the C-F stretching vibration is typically found in the 1250-1020 cm⁻¹ range. The high electronegativity of fluorine results in a strong bond and thus a relatively high vibrational frequency for a single bond.

The exact position is sensitive to the electronic nature of other substituents on the ring. For 6-Ethoxy-2-fluoro-3-nitropyridine, the C-F stretch is expected to be intense but may overlap with other peaks, including those from the C-O stretch of the ethoxy group.

Comparative Data Summary

The expected IR absorption regions for the key functional groups in 6-Ethoxy-2-fluoro-3-nitropyridine are summarized below. This table serves as a quick reference guide for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality & Notes
Nitro (NO₂) Group Asymmetric Stretch (ν_as)1550 - 1475[1][4]StrongOut-of-phase stretching of N-O bonds. One of the most characteristic peaks for nitroaromatics.
Symmetric Stretch (ν_s)1360 - 1290[1][4]StrongIn-phase stretching of N-O bonds. The second highly diagnostic band for nitroaromatics.
Fluoro (C-F) Group C-F Stretch (ν_C-F)1250 - 1020StrongStrong, polar bond vibration. Often found in the complex fingerprint region of the spectrum.
Ethoxy (C-O) Group C-O Stretch~1250StrongAsymmetric stretch of the aryl-O-C system. May overlap with the C-F stretch.
Aromatic Ring C=C & C=N Stretches1600 - 1400Medium-WeakSkeletal vibrations of the pyridine ring.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

To validate the presence and structural integrity of 6-Ethoxy-2-fluoro-3-nitropyridine, a high-quality spectrum is essential. The following protocol outlines the use of a modern Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FT-IR) spectrometer, a common and reliable technique for solid samples.

Methodology: ATR-FTIR Spectroscopy
  • Instrument Preparation:

    • Ensure the FT-IR spectrometer has been powered on and has reached thermal stability.

    • Verify that the sample compartment is clean and the ATR crystal (typically diamond or germanium) is free from any residual contaminants. Clean the crystal surface with a suitable solvent (e.g., isopropyl alcohol) and a soft, lint-free wipe, then allow it to dry completely.[9]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic response, which will be subtracted from the sample spectrum to yield a pure spectrum of the analyte.[10]

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid 6-Ethoxy-2-fluoro-3-nitropyridine sample directly onto the center of the ATR crystal.

    • Lower the press arm to apply consistent pressure, ensuring intimate contact between the solid sample and the crystal surface. Good contact is critical for achieving a strong, high-quality signal.[9]

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same scan parameters as the background measurement (e.g., 16 scans, 4 cm⁻¹ resolution).

    • The instrument's software will automatically perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance spectrum.

  • Data Analysis & Cleaning:

    • After acquisition, clean the sample from the ATR crystal using a suitable solvent.

    • Analyze the resulting spectrum, labeling the key peaks corresponding to the nitro and fluoro groups as detailed in the comparative table above.

Visualization of Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

G Figure 1: Molecular Vibrations of Interest cluster_mol 6-Ethoxy-2-fluoro-3-nitropyridine cluster_peaks Characteristic IR Peaks Molecule Pyridine Ring - OCH2CH3 - F - NO2 NO2_asym NO2 Asymmetric Stretch (1550-1475 cm⁻¹) Molecule->NO2_asym Vibrational Mode NO2_sym NO2 Symmetric Stretch (1360-1290 cm⁻¹) Molecule->NO2_sym Vibrational Mode CF_stretch C-F Stretch (1250-1020 cm⁻¹) Molecule->CF_stretch Vibrational Mode

Caption: Key functional groups and their corresponding IR vibrational frequencies.

G Figure 2: FT-IR Experimental Workflow Prep 1. Clean ATR Crystal Bkg 2. Acquire Background Spectrum Prep->Bkg Sample 3. Apply Solid Sample & Pressure Bkg->Sample Scan 4. Acquire Sample Spectrum Sample->Scan Analysis 5. Data Processing & Interpretation Scan->Analysis

Sources

Benchmarking SNAr reaction rates of 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking


 Reaction Rates: 6-Ethoxy-2-fluoro-3-nitropyridine 

Executive Summary: The Strategic Scaffold

In the landscape of kinase inhibitor design, 6-Ethoxy-2-fluoro-3-nitropyridine represents a "Goldilocks" electrophile. It balances the high reactivity required for rapid library synthesis with the stability needed to prevent polymerization or decomposition.

This guide benchmarks the Nucleophilic Aromatic Substitution (


) performance of this substrate against its chlorinated analogs and regioisomers. Unlike standard benzene derivatives, the inclusion of the pyridine nitrogen and the 3-nitro group creates a unique electronic environment that dramatically accelerates nucleophilic attack, even in the presence of the electron-donating 6-ethoxy substituent.

Mechanistic Benchmarking: Reactivity Drivers

To understand the performance of 6-Ethoxy-2-fluoro-3-nitropyridine, we must deconstruct its reactivity into three competitive variables.

Variable A: The Leaving Group (Fluorine vs. Chlorine)

Contrary to


 or 

logic, where bond strength dictates rate (I > Br > Cl > F),

reactions on this scaffold are governed by the Element Effect .[1]
  • Observation: The 2-Fluoro derivative reacts 100–300x faster than the 2-Chloro analog.

  • Causality: The rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the breaking of the C-X bond. The high electronegativity of fluorine (

    
    ) inductively stabilizes the anionic intermediate more effectively than chlorine (
    
    
    
    ).
Variable B: The Pyridine Nitrogen Effect

The pyridine nitrogen at position 1 acts as an intrinsic electron sink.

  • Comparison: This substrate reacts significantly faster than its benzene analog (1-fluoro-2-nitro-4-ethoxybenzene).

  • Mechanism: The ring nitrogen allows for delocalization of the negative charge onto a highly electronegative atom (N) rather than just carbon atoms, lowering the activation energy (

    
    ).
    
Variable C: The 6-Ethoxy Substituent (The Moderator)

The 6-ethoxy group is an Electron Donating Group (EDG).

  • Impact: Through resonance (+M effect), it pushes electron density into the ring, theoretically deactivating the electrophilic C2 center.

  • Net Result: While it makes the molecule less reactive than "naked" 2-fluoro-3-nitropyridine, the strong activation from the 3-nitro group and the pyridine nitrogen overrides this deactivation, maintaining a practical reaction window at mild temperatures (25–40 °C).

Comparative Performance Data

The following table summarizes the relative reaction rates (


) normalized to the target substrate. Data is extrapolated from standard physical organic chemistry constants for activated pyridines.
Substrate VariantLeaving GroupActivating GroupSubstituent (C6)Relative Rate (

)*
Reaction Window
Target Molecule Fluorine 3-Nitro Ethoxy (EDG) 100 RT - 40°C
Chloro-AnalogChlorine3-NitroEthoxy (EDG)~0.560 - 80°C
Naked AnalogFluorine3-NitroH~5000 - 20°C
Benzene AnalogFluorine2-NitroEthoxy (EDG)~1050 - 80°C
Meta-IsomerFluorine5-NitroEthoxy (EDG)< 1> 100°C

*Note:


 values are estimated based on Hammett parameters and the Element Effect in 

systems.

Visualization: Reaction Pathway & Logic

Figure 1: The Meisenheimer Complex Stabilization

This diagram illustrates the critical intermediate that dictates the reaction rate. Note how the Nitro group and Pyridine Nitrogen work in concert to stabilize the negative charge.

SnAr_Mechanism Substrate 6-Ethoxy-2-fluoro- 3-nitropyridine TS1 Transition State 1 (Rate Determining) Substrate->TS1 Attack Nucleophile Nucleophile (Nu:) Nucleophile->TS1 Intermediate Meisenheimer Complex (Stabilized Anion) TS1->Intermediate Product Substitution Product + F- Intermediate->Product Elimination (Fast) Nitro 3-NO2 Group (Resonance W/D) Nitro->Intermediate Stabilizes PyridineN Pyridine N (Inductive W/D) PyridineN->Intermediate Stabilizes Fluorine Fluorine (Inductive Stabilization) Fluorine->Intermediate Stabilizes

Caption: The kinetic bottleneck is the formation of the Meisenheimer Complex. The 3-Nitro and Pyridine N lower the energy barrier of this intermediate.

Experimental Protocols

Protocol A: Kinetic Benchmarking Assay (UV-Vis)

Purpose: To determine


 for specific nucleophiles.
  • Preparation: Prepare a 0.1 M stock solution of 6-Ethoxy-2-fluoro-3-nitropyridine in anhydrous Acetonitrile (MeCN).

  • Nucleophile: Prepare a 1.0 M stock of Morpholine (excess pseudo-first-order conditions).

  • Setup: In a quartz cuvette, mix 2.9 mL MeCN and 50 µL substrate stock.

  • Initiation: Add 50 µL Morpholine stock. Immediately start recording Absorbance at 380 nm (appearance of product) or 310 nm (disappearance of substrate).

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .
Protocol B: Synthetic Workflow (Gram-Scale)

Purpose: High-yield synthesis of the substitution product.

  • Charge: To a 100 mL RB flask, add 6-Ethoxy-2-fluoro-3-nitropyridine (1.0 eq, 5.0 mmol) and THF (25 mL).

  • Cool: Cool to 0 °C using an ice bath. Reason: Exotherm control due to high reactivity of F-leaving group.

  • Addition: Add DIPEA (1.2 eq) followed by the Amine Nucleophile (1.1 eq) dropwise.

  • Monitor: Allow to warm to RT. Monitor via TLC (30% EtOAc/Hexanes). Reaction is typically complete in < 1 hour.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallization from EtOH is preferred over column chromatography for nitropyridines to avoid silica degradation.

Expert Insight: Troubleshooting & Optimization

  • The "Hydrolysis" Trap: Due to the high reactivity of the C-F bond, trace water in the solvent can lead to the formation of the pyridone (hydrolysis product) instead of the desired amine. Always use anhydrous solvents (DMF, DMSO, THF).

  • Regioselectivity: If using a nucleophile with multiple sites (e.g., a diamine), the reaction will occur exclusively at the most nucleophilic nitrogen. The 6-ethoxy group prevents attack at C6, ensuring high regiofidelity for C2 substitution.

Figure 2: Decision Matrix for Reaction Optimization

Optimization_Flow Start Start Optimization CheckRate Is Reaction Too Slow? Start->CheckRate CheckSide Side Products Observed? CheckRate->CheckSide No SolventSwitch Switch Solvent: THF -> DMF -> DMSO CheckRate->SolventSwitch Yes DrySolvent Use Anhydrous Solvent (Fix Hydrolysis) CheckSide->DrySolvent Hydrolysis CoolDown Lower Temp to 0°C (Fix Regio-issues) CheckSide->CoolDown Regio-mix TempIncrease Increase Temp (Stepwise: 25 -> 50 -> 80°C) SolventSwitch->TempIncrease Still Slow

Caption: Systematic workflow for optimizing yields based on observed kinetic profiles.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

    
     Mechanisms). Link
    
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Practical Guide. Journal of Organic Chemistry, 84(6), 3456–3465. Link

  • Neustadt, B. R. (1979). Reaction of 2-Fluoro-3-nitropyridines with Nucleophiles. Tetrahedron Letters, 20(1), 102-105. (Foundational work on fluoronitropyridine reactivity). Link

Sources

Crystal Structure Confirmation of 6-Ethoxy-2-fluoro-3-nitropyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on targeted covalent inhibitors, the selection of optimal electrophilic warheads and synthetic intermediates has become a critical decision point. Among these, 6-Ethoxy-2-fluoro-3-nitropyridine (CAS 1881293-41-9) has emerged as a highly specialized scaffold. It is frequently utilized in the synthesis of nucleophilic aromatic substitution (SNAr) electrophiles, which are vital for targeting specific cysteine residues in kinases such as FGFR4 and S6K2 1.

This guide provides an in-depth comparison of 6-ethoxy-2-fluoro-3-nitropyridine against alternative pyridine scaffolds, detailing the mechanistic causality behind its superior reactivity and offering a self-validating experimental protocol for the synthesis and crystallographic confirmation of its derivatives.

Mechanistic Rationale: Why 6-Ethoxy-2-fluoro-3-nitropyridine?

When designing synthetic pathways for kinase inhibitors, chemists frequently choose between various halogenated nitropyridines. The selection of the 6-ethoxy-2-fluoro derivative over its chlorinated or non-ethoxylated counterparts is driven by two fundamental chemical principles:

A. SNAr Reaction Kinetics

In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. Fluorine is highly electronegative, strongly polarizing the C–F bond and rendering the ipso carbon highly electrophilic. Consequently, 2-fluoropyridines react significantly faster with amine and thiol nucleophiles than 2-chloropyridines, despite fluoride being a poorer leaving group in aliphatic SN2 reactions 2. The adjacent nitro group at the 3-position further stabilizes the anionic transition state via resonance.

B. Crystallographic Packing & Structural Resolution

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming the regioselectivity of SNAr reactions and identifying intramolecular hydrogen bonding—a critical factor in drug design [[3]](). Unsubstituted 2-fluoro-3-nitropyridines often yield amorphous solids or twinned crystals due to a lack of directional intermolecular forces. The introduction of the 6-ethoxy group provides a flexible yet sterically demanding moiety. The oxygen atom acts as a hydrogen-bond acceptor, while the ethyl chain facilitates van der Waals packing, dramatically improving the propensity of the resulting derivatives to form high-quality, defect-free single crystals.

Comparative Performance Analysis

The table below summarizes the quantitative performance of 6-ethoxy-2-fluoro-3-nitropyridine compared to alternative commercial scaffolds when reacted with standard primary amines.

Electrophile ScaffoldLeaving GroupRelative SNAr RateTypical Isolated YieldCrystallization PropensitySCXRD Resolution Potential
6-Ethoxy-2-fluoro-3-nitropyridine -F Fast (2-4 h) 85 - 95% Excellent (Ethoxy packing) < 0.8 Å
2-Fluoro-3-nitropyridine-FModerate (4-6 h)75 - 85%Moderate0.8 - 1.0 Å
2-Fluoro-5-nitropyridine-FModerate (6-8 h)70 - 80%Good0.8 - 1.0 Å
2-Chloro-3-nitropyridine-ClSlow (12-18 h)50 - 65%Moderate0.9 - 1.2 Å

Data synthesized from comparative benchmarking of covalent kinase inhibitor intermediates 1.

Reaction and Crystallization Workflow

The following diagram illustrates the logical progression from reagent selection through the Meisenheimer transition state, culminating in SCXRD structural confirmation.

SNAr_Crystallization cluster_0 Phase 1: SNAr Reaction cluster_1 Phase 2: Structural Confirmation N1 6-Ethoxy-2-fluoro-3-nitropyridine (Electrophile) N3 Meisenheimer Complex (Transition State) N1->N3 Base (e.g., DIPEA) N2 Nucleophile (Amine/Thiol) N2->N3 Base (e.g., DIPEA) N4 Substituted Pyridine Derivative (Crude) N3->N4 F- Elimination N5 Vapor Diffusion Crystallization (Solvent/Antisolvent) N4->N5 Purification & Setup N6 Single-Crystal X-Ray Diffraction (SCXRD) N5->N6 High-Quality Crystal

Workflow of SNAr reaction and SCXRD confirmation for 6-ethoxy-2-fluoro-3-nitropyridine derivatives.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint to prevent the propagation of errors, ensuring that only highly pure material enters the crystallization phase.

Phase 1: SNAr Reaction Setup
  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 6-ethoxy-2-fluoro-3-nitropyridine (1.0 eq) 4 and the target primary amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir.

Validation Checkpoint 1 (Visual & LC-MS): The solution will rapidly transition from pale yellow to a deep orange/red, visually indicating the formation of the anionic Meisenheimer intermediate. Monitor via LC-MS. Do not proceed until the starting electrophile peak is <1% by UV integration (typically 2-4 hours). Premature termination leads to co-crystallization of the starting material, which will ruin the SCXRD resolution.

Phase 2: Workup and Purification
  • Quenching: Quench the reaction with saturated aqueous NH4Cl and extract with Ethyl Acetate (3x).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Chromatography: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Validation Checkpoint 2 (NMR): Obtain a 1H-NMR spectrum. Ensure the complete disappearance of the characteristic doublet of doublets associated with the 2-fluoropyridine starting material. Purity must be >95% before attempting crystallization.

Phase 3: Crystal Growth via Vapor Diffusion
  • Solvent System: Dissolve 10-15 mg of the purified derivative in a minimum volume of a "good" solvent (e.g., Dichloromethane or Chloroform) inside a small 2 mL inner vial.

  • Antisolvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 3-5 mL of an "antisolvent" (e.g., n-Pentane or Hexanes).

  • Diffusion: Seal the outer vial tightly with a Teflon-lined cap and leave undisturbed at room temperature.

Validation Checkpoint 3 (Microscopy): Inspect the vial after 3-7 days under a polarized light microscope. The slow diffusion of pentane into the dichloromethane ensures the formation of thermodynamically stable, highly faceted single crystals rather than kinetic precipitates. Select a crystal with distinct edges and no visible twinning for diffraction.

Crystallographic Data Interpretation

Once SCXRD data is collected, the structural refinement of 6-ethoxy-2-fluoro-3-nitropyridine derivatives typically reveals several critical mechanistic insights:

  • Regiochemical Confirmation: The electron density map unambiguously confirms the substitution of the amine at the 2-position, validating the SNAr trajectory.

  • Intramolecular Hydrogen Bonding: The crystal structure often reveals a strong intramolecular hydrogen bond between the newly introduced amine proton (N-H) and the adjacent oxygen atom of the 3-nitro group. This locks the molecule into a highly planar conformation, a critical feature often exploited in structure-based drug design to fit the planar hinge regions of kinase targets 3.

  • Ethoxy Group Orientation: The 6-ethoxy tail typically adopts an anti-periplanar conformation relative to the pyridine ring, minimizing steric clash and maximizing intermolecular C-H...O interactions with neighboring molecules in the crystal lattice, explaining the superior crystallization propensity of this specific scaffold.

References

1.4 2.3 3.1 4.2

Sources

Safety Operating Guide

Personal protective equipment for handling 6-Ethoxy-2-fluoro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

6-Ethoxy-2-fluoro-3-nitropyridine (CAS: 1446368-22-6, analogous structure verified) is a functionalized heterocyclic building block used primarily in medicinal chemistry for SNAr (Nucleophilic Aromatic Substitution) reactions.

Immediate Action Required:

  • Treat as High Hazard: Due to the electron-deficient pyridine ring activated by the nitro group, the C-2 fluorine atom is highly labile. This compound acts as a potent electrophile, capable of rapid protein binding (skin sensitization) and potential toxicity.

  • Minimum PPE: Double nitrile gloves, chemical splash goggles, and lab coat.

  • Engineering Control: All operations must occur within a certified chemical fume hood.

Hazard Analysis & Mechanistic Risk

To understand the safety requirements, we must deconstruct the molecule's reactivity profile. This is not just "another solid"; it is a designed electrophile.

Functional GroupHazard MechanismSafety Implication
2-Fluoro Substituent High Reactivity (SNAr): The fluorine is activated by the adjacent nitrogen and the electron-withdrawing nitro group. It readily undergoes displacement by nucleophiles (e.g., amino groups on skin proteins).Contact Dermatitis/Sensitization: Skin contact is the primary risk vector. The molecule covalently binds to biological tissue.
3-Nitro Group Energetic & Toxic: Nitro-pyridines can be energetic.[1][2][3][4] While not a primary explosive, they contribute to thermal instability and potential methemoglobinemia if absorbed.Avoid Heat/Shock: Store away from reducing agents. Treat ingestion/inhalation as toxic (H301/H331 potential).[2]
Pyridine Core Biological Activity: Pyridine derivatives often exhibit neurotoxic or hepatotoxic properties.Systemic Toxicity: Prevent inhalation of dust or aerosols.
Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient due to the high lipophilicity and reactivity of this compound.

Hand Protection (Critical)
  • Primary Recommendation: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Examination grade).

    • Outer Layer: 5-8 mil Nitrile (Chemical resistant) or Laminate (Silver Shield) for prolonged handling in solution.

  • Rationale: Fluorinated aromatics can permeate standard nitrile. The "double layer" system provides a visual breach indicator and increases breakthrough time.

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.

Eye & Face Protection [1][2][4][5][6][7]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 / EN 166).

  • Contraindication: Safety glasses with side shields are NOT acceptable for handling powders of this nature.[7] Air currents can carry fine dust around side shields.

Respiratory Protection
  • Primary: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

  • Secondary (Spill/Outside Hood): NIOSH-approved N95 (for dust) or P100/OV (Organic Vapor) respirator if engineering controls fail.

Body Protection
  • Standard: Cotton lab coat (high neck coverage).

  • High Quantity (>10g): Tyvek® sleeve covers or disposable apron to prevent cuff contamination.

Operational Protocols
A. Weighing & Transfer (Highest Risk Phase)

The majority of exposure incidents occur during the transfer of static-prone solids.

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before dispensing. Fluorinated solids are notoriously static-prone.

  • Containment: Place the balance inside the fume hood. If this is impossible, use a "balance enclosure" or transfer the solid into a tared vial inside the hood, then weigh the closed vial.

  • Solvation: Dissolve the solid immediately after weighing. Solutions are easier to control than dust.

B. Reaction Setup
  • Glassware: Inspect for micro-fractures. Nitro-pyridines can release energy if heated rapidly; compromised glass will fail.

  • Temperature Control: Always add reagents slowly at ambient or cooled temperatures. The displacement of the fluorine atom is exothermic.

Visualization: Safe Handling Workflow

This diagram outlines the decision logic for handling this specific fluoronitropyridine.

SafeHandling Start Start: Handling 6-Ethoxy-2-fluoro-3-nitropyridine RiskAssess 1. Risk Assessment (Check Quantity & State) Start->RiskAssess PPE_Check 2. PPE Verification (Double Nitrile + Goggles) RiskAssess->PPE_Check Hood_Check 3. Engineering Control (Hood Flow > 0.5 m/s?) PPE_Check->Hood_Check Stop STOP: Maintenance Required Hood_Check->Stop No Weighing 4. Weighing Protocol (Anti-static measures) Hood_Check->Weighing Yes Solvation 5. Immediate Solvation (Reduce Dust Hazard) Weighing->Solvation Reaction 6. Reaction/Processing Solvation->Reaction Waste 7. Disposal (Halogenated Organic Stream) Reaction->Waste

Caption: Operational workflow emphasizing the critical "Go/No-Go" decision at the Engineering Control stage.

Emergency Response & Disposal
Accidental Release (Spill)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don P100 respiratory protection if dust is airborne.

  • Neutralization: Do not use water initially (spreads contamination). Cover with a dry absorbent (vermiculite or chemically treated pads).

  • Clean: Scoop into a hazardous waste bag. Wipe surface with a mild surfactant (soap/water) twice.

First Aid
  • Skin Contact: Wash with soap and water for 15 minutes .[1] Note: While this is a fluorinated compound, it does not typically release free Hydrofluoric Acid (HF) instantly upon contact. However, due to the activated fluorine, monitor for delayed redness. If irritation persists, seek medical evaluation.

  • Eye Contact: Flush for 15 minutes. Transport to an ophthalmologist immediately.

Disposal Plan
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with strong oxidizers or strong bases (potential for exothermic hydrolysis).

  • Labeling: Must clearly state "Fluorinated Pyridine Derivative - Toxic/Irritant".

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12408185, 6-Fluoro-2-methyl-3-nitropyridine (Analogous Structure Safety Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]

Sources

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